1,3-Dimethyl-5-(3-nitrophenyl)benzene physical and chemical properties
1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Applications As supramolecular chemistry and advanced materials science evolve, the demand for highly specific...
Author: BenchChem Technical Support Team. Date: April 2026
1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Comprehensive Technical Guide on Properties, Synthesis, and Advanced Applications
As supramolecular chemistry and advanced materials science evolve, the demand for highly specific, rigid molecular scaffolds has surged. Among these, 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3)—also known systematically as 3,5-dimethyl-3'-nitro-1,1'-biphenyl—stands out as a critical intermediate. Characterized by an unsymmetrical biphenyl core, this compound leverages the push-pull electronic dynamics of electron-withdrawing (nitro) and electron-donating (methyl) substituents.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven guide to the physicochemical properties, synthesis methodologies, and downstream applications of this highly versatile building block.
Physicochemical Profile
Understanding the baseline physical and chemical properties of 1,3-Dimethyl-5-(3-nitrophenyl)benzene is the first step in predicting its behavior in complex reaction matrices. The meta-substitution pattern of the methyl groups provides a unique steric profile that prevents coplanarity of the biphenyl rings, a feature highly desirable in the synthesis of non-aggregating OLED materials and rigid macrocycles.
Table 1: Quantitative Physicochemical Properties
Property
Value / Description
Chemical Name
1,3-Dimethyl-5-(3-nitrophenyl)benzene
Common Synonyms
3,5-Dimethyl-3'-nitro-1,1'-biphenyl
CAS Registry Number
337973-04-3
Molecular Formula
C₁₄H₁₃NO₂
Molecular Weight
227.26 g/mol
Predicted Boiling Point
~360–380 °C (at 760 mmHg)
Predicted Density
~1.15–1.25 g/cm³ (at 20 °C)
Solubility Profile
Soluble in DMF, THF, EtOAc, DCM; Insoluble in H₂O
Appearance
Pale yellow to off-white solid
Data supported by commercial catalog specifications [1].
Primary Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust and scalable method for synthesizing 1,3-Dimethyl-5-(3-nitrophenyl)benzene is the Suzuki-Miyaura cross-coupling reaction. This approach couples 1-iodo-3,5-dimethylbenzene with 3-nitrophenylboronic acid.
Experimental Protocol
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's trajectory before proceeding to the next step [2].
N,N-Dimethylformamide (DMF) (Solvent, 0.2 M relative to substrate)
Step-by-Step Methodology:
Substrate Solubilization: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1-iodo-3,5-dimethylbenzene and 3-nitrophenylboronic acid in anhydrous DMF.
Base Activation: Add the 1.6 N aqueous Na₂CO₃ solution to the reaction mixture, creating a biphasic system.
Catalyst Introduction: Add the Pd(OAc)₂ catalyst directly to the mixture.
Deoxygenation (Critical Step): Purge the system with Argon for 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the active Pd(0) species back to inactive Pd(II).
Thermal Activation: Heat the mixture to 80 °C and stir vigorously for 4 hours.
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc eluent. The complete consumption of the UV-active aryl iodide (R_f ~0.8) and the appearance of a new, highly UV-active product spot (R_f ~0.5) confirms successful coupling.
Workup & Isolation: Cool the reaction to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the pure biphenyl product. Final validation is achieved via ¹H NMR (confirming the integration of the six methyl protons at ~2.4 ppm).
Mechanistic Causality (E-E-A-T Insights)
Why DMF/H₂O? DMF provides excellent solubility for the hydrophobic organic substrates, while water is essential to dissolve the inorganic Na₂CO₃ base. The biphasic limitation is overcome by vigorous stirring and thermal kinetic energy (80 °C).
Why Ligand-Free Pd(OAc)₂? For sterically accessible and highly reactive aryl iodides, "ligand-free" palladium conditions are sufficient. This prevents the need for expensive, air-sensitive phosphine ligands, drastically improving the protocol's cost-efficiency and scalability.
Why Na₂CO₃? A mild base is required to form the reactive boronate complex [ArB(OH)₃]⁻. This negatively charged species is crucial for the transmetalation step in the palladium catalytic cycle.
Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.
The true value of 1,3-Dimethyl-5-(3-nitrophenyl)benzene lies in its utility as an advanced precursor. A landmark application of this compound is its use in the synthesis of rigid macrocyclic triamides , which function as highly selective anion receptors [2].
Transformation into Isophthalic Acid Derivatives
To utilize the biphenyl core in macrocycle synthesis, the benzylic methyl groups must be oxidized to carboxylic acids.
Oxidation Protocol:
Dissolve 1,3-Dimethyl-5-(3-nitrophenyl)benzene in a 2:1 mixture of Pyridine and H₂O.
Heat the solution to reflux and add KMnO₄ (8.0 equiv) portion-wise.
Reflux for 6 hours, cool, and filter through a Celite pad to remove precipitated MnO₂.
Acidify the filtrate with concentrated HCl to precipitate 5-nitro-1,1'-biphenyl-3,5-dicarboxylic acid.
Mechanistic Causality:
Potassium permanganate is a powerful oxidant capable of converting benzylic carbons directly into carboxylic acids. The use of a Pyridine/H₂O co-solvent system is a strategic choice: pyridine solubilizes the highly hydrophobic biphenyl substrate and tempers the oxidative vigor of KMnO₄, preventing the oxidative cleavage of the aromatic rings.
Macrocycle Assembly
The resulting dicarboxylic acid undergoes Fischer esterification and subsequent amidation to form a 24-membered macrocyclic ring. Because the biphenyl core lacks sp³-hybridized atoms (other than the functional groups) and possesses only nine rotatable dihedral angles, cyclization is thermodynamically favored. These macrocycles exhibit exceptional binding affinities for tetrahedral anions, such as p-tosylate, in organic solvents[2].
Figure 2: Downstream transformation of the biphenyl intermediate into a macrocyclic anion receptor.
Conclusion
1,3-Dimethyl-5-(3-nitrophenyl)benzene is far more than a simple biphenyl derivative; it is a meticulously engineered scaffold designed for advanced chemical synthesis. By mastering the ligand-free Suzuki coupling parameters and understanding the precise oxidative controls required for its downstream functionalization, researchers can reliably deploy this molecule in the development of next-generation supramolecular receptors, OLED matrices, and pharmaceutical intermediates.
References
Title: Rigid Macrocyclic Triamides as Anion Receptors: Anion-Dependent Binding Stoichiometries and 1 H Chemical Shift Changes
Source: ACS Publications (Journal of Organic Chemistry)
URL: [Link]
Exploratory
Crystal Structure Analysis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Technical Guide to Biphenyl Conformations and Intermolecular Networks
Executive Summary 1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl) is a privileged structural motif with significant implications in medicinal chemistry, energetic materials, and organi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl) is a privileged structural motif with significant implications in medicinal chemistry, energetic materials, and organic electronics. Understanding its solid-state behavior requires a rigorous analysis of its crystallographic properties—specifically, the torsion of its biphenyl core and the non-covalent interaction networks driven by its methyl and nitro substituents.
This whitepaper provides an authoritative, step-by-step guide to the crystal structure analysis of this molecule. By bridging crystallographic theory with field-proven experimental protocols, this guide empowers researchers to accurately determine, refine, and interpret the solid-state architecture of meta-substituted biphenyl derivatives.
Mechanistic Crystallography: Structural Drivers
To accurately solve and interpret the crystal structure of 1,3-dimethyl-5-(3-nitrophenyl)benzene, one must understand the thermodynamic and electronic forces dictating its conformation.
The Biphenyl Dihedral Angle
The defining feature of any biphenyl derivative is the dihedral angle between the two aromatic rings.
Steric vs. Electronic Causality: In the gas phase, unsubstituted biphenyl twists to approximately 45° to minimize steric repulsion between the ortho-hydrogens. In highly substituted biphenyls, bulky ortho-substituents can force the rings into nearly orthogonal geometries, with dihedral angles reaching up to 83.5°[1].
The Meta Advantage: Because 1,3-dimethyl-5-(3-nitrophenyl)benzene is substituted exclusively at the meta positions (3, 5, and 3'), it lacks direct ortho-steric hindrance. Consequently, its solid-state conformation is driven by a delicate balance between
π
-conjugation (which favors planarity) and crystal packing forces. Similar meta-substituted nitrobiphenyls, such as 3-nitrobiphenyl, typically exhibit dihedral angles between 23° and 33°[2],[3].
Substituent Effects: Nitro and Methyl Groups
Nitro Group Coplanarity: The strongly electron-withdrawing 3'-nitro group tends to remain nearly parallel or coplanar with its parent benzene ring (torsion angle <5°)[2]. This coplanarity maximizes resonance stabilization and allows the highly electronegative oxygen atoms to act as rigid, directional hydrogen-bond acceptors.
Methyl Group Dynamics: The 3,5-dimethyl groups act as electron-donating anchors. While they do not sterically hinder the central C-C biphenyl bond, they significantly influence the crystal lattice by engaging in edge-to-face C-H...
π
interactions, acting as secondary packing directors.
Experimental Workflows: Self-Validating Protocols
The following methodologies are designed to be self-validating; each step includes a mechanistic rationale to ensure data integrity from crystal growth to final refinement.
To obtain diffraction-quality single crystals, kinetic trapping (amorphous precipitation) must be avoided. Vapor diffusion is the optimal method for this highly soluble organic molecule.
Solvent Selection: Dissolve 10 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Rationale: DCM is a highly polarizable solvent that fully solvates the biphenyl core.
Antisolvent Introduction: Place the unsealed inner vial inside a 20 mL outer scintillation vial containing 3 mL of n-hexane. Cap the outer vial tightly.
Equilibration: Allow the system to stand undisturbed at 293 K for 3–5 days.
Causality: The higher vapor pressure of DCM drives a slow, vapor-phase exchange with hexane. This gradually lowers the dielectric constant of the mixture, inducing a slow supersaturation that thermodynamically favors the nucleation of highly ordered, faceted single crystals.
Protocol 2: SCXRD Data Collection and Refinement
Cryogenic Mounting: Select a pristine crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope. Coat it in paratone oil and mount it on a MiTeGen cryoloop. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Flash-cooling to 100 K suppresses the thermal libration (Debye-Waller factors) of the flexible
−NO2
and
−CH3
groups. This prevents rotational disorder, significantly improving the signal-to-noise ratio at high diffraction angles (
2θ>50∘
).
Diffraction & Integration: Collect data using Mo K
α
radiation (
λ=0.71073
Å). Process the frames using standard data reduction software (e.g., APEX/SAINT) and apply a multi-scan absorption correction.
Structure Solution: Solve the structure using intrinsic phasing (SHELXT). Refine the model using full-matrix least-squares on
F2
(SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model (
Uiso(H)=1.2Ueq(C)
for aromatic,
1.5Ueq(C)
for methyl).
Caption: Step-by-step logical workflow for the Single Crystal X-ray Diffraction (SCXRD) analysis.
Quantitative Data Presentation
The structural integrity of the refinement is validated by comparing the derived parameters against established crystallographic norms for meta-substituted nitrobiphenyls.
Primary directional force; links adjacent molecules into 1D chains or 2D sheets[4].
π...π
Stacking
3.60 – 3.90 Å
Stabilizes the 3D supramolecular framework via dispersion forces between parallel biphenyl cores.
C-H...
π
2.70 – 2.90 Å
Edge-to-face interactions driven by the electron-rich 3,5-dimethyl groups interacting with adjacent
π
-systems.
Supramolecular Interaction Networks
The macroscopic properties of the active ingredient (e.g., solubility, melting point) are directly caused by the microscopic interaction network. In 1,3-dimethyl-5-(3-nitrophenyl)benzene, the lack of strong classical hydrogen bond donors (like -OH or -NH₂) means the lattice is entirely governed by weak, non-classical interactions.
The nitro group acts as a bifurcated acceptor, pulling aromatic protons from adjacent molecules to form a rigid
C−H⋯O
network. Simultaneously, the biphenyl cores align to maximize
π−π
overlap, creating a highly stable, tightly packed lattice.
Caption: Logical relationship of non-covalent intermolecular forces stabilizing the crystal lattice.
References[1] Zhang, W. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Scientific Research Publishing (SCIRP). https://www.scirp.org/[2] Rajnikant, & Watkin, D. (1995). 3-Nitrobiphenyl. Acta Crystallographica Section C: Crystal Structure Communications. https://journals.iucr.org/[3] Casalone, G., Gavezzotti, A., & Simonetta, M. (1974). Molecular structure of p-nitrobiphenyl. A comparison of the results of X-ray crystal analysis with semi-empirical calculations of conformation. Journal of the Chemical Society, Perkin Transactions 2.https://pubs.rsc.org/en/content/articlelanding/1974/P2/p29740001626[4] Syed, I. (2017). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E: Crystallographic Communications.https://journals.iucr.org/e/issues/2017/04/00/wm5208/index.html
In-Depth Technical Guide: Electronic Properties of 1,3-Dimethyl-5-(3-nitrophenyl)benzene Derivatives
Executive Summary & Structural Rationale The molecule , also known in literature as 3,5-dimethyl-3'-nitrobiphenyl, serves as a quintessential model for understanding sterically relaxed, yet electronically decoupled, Dono...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The molecule , also known in literature as 3,5-dimethyl-3'-nitrobiphenyl, serves as a quintessential model for understanding sterically relaxed, yet electronically decoupled, Donor-Acceptor (D-A) systems. Unlike traditional push-pull chromophores that rely on para-substitution for extended π-conjugation, this derivative utilizes a meta,meta'-substitution pattern. The 3,5-dimethylphenyl moiety acts as a weak electron donor via inductive (+I) and hyperconjugative effects, while the 3-nitrophenyl moiety acts as a powerful electron acceptor via resonance (-M) and inductive (-I) withdrawal.
The causality behind its unique electronic signature lies in the meta-biphenyl linkage. Because the substituents are positioned meta to the inter-ring C-C bond, direct resonance overlap between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO) is fundamentally disrupted. This spatial orbital decoupling restricts electronic communication, leading to highly specific photophysical behaviors and unique destructive quantum interference pathways during charge transport[1].
Quantum Interference and Orbital Decoupling
In molecular electronics and advanced materials design, the topology of the π-system dictates conductance and charge transfer rates. Studies on [2] reveal that de Broglie electron waves traversing the two branches of a meta-phenylene ring emerge out-of-phase, causing destructive quantum interference (QI).
However, the asymmetric nature of the D-A states in 1,3-dimethyl-5-(3-nitrophenyl)benzene alters this dynamic. The weak electronic coupling between the localized excited (LE) states and the intramolecular charge transfer (ICT) states allows for precise intramolecular control of excited-state dynamics[3]. This decoupling is a highly sought-after property in the design of bipolar host materials for phosphorescent OLEDs, as it prevents the quenching of blue phosphors by maintaining a high triplet energy (
ET
) well above 2.7 eV[4].
Fig 1. Orbital decoupling and quantum interference in meta-substituted D-A biphenyls.
Self-Validating Experimental Protocols
To accurately profile this molecule, researchers must employ self-validating systems that isolate the electronic effects of the meta-linkage from external environmental artifacts.
Solvatochromic Photophysical Characterization
To validate the presence of a weak ICT state decoupled from the LE state, a solvatochromic fluorescence study is required. This protocol is self-validating: if the excited state possesses significant CT character, the emission maximum will red-shift linearly with solvent polarity according to the Lippert-Mataga equation. Deviation from linearity immediately flags specific solvent-solute interactions (e.g., hydrogen bonding) rather than bulk dielectric stabilization.
Step-by-Step Methodology:
Sample Preparation: Prepare
1.0×10−5
M stock solutions of the biphenyl derivative in a series of anhydrous solvents with varying dielectric constants (e.g., cyclohexane, toluene, tetrahydrofuran, dichloromethane, and acetonitrile).
Causality: Maintaining a strictly low concentration prevents excimer formation and self-absorption (inner-filter effects) which would artificially red-shift the emission data and corrupt the quantum yield.
Steady-State Absorption: Record UV-Vis spectra from 250 nm to 500 nm. You will observe a strong, solvent-independent band (~260 nm) corresponding to the
π−π∗
LE state, and a weaker, broader tail corresponding to the forbidden meta-CT transition[3].
Fluorescence Emission: Excite the samples at the red-edge of the absorption tail.
Causality: Red-edge excitation selectively populates the CT state directly, bypassing the LE state and simplifying the kinetic decay pathways, ensuring the observed Stokes shift is purely from the relaxed CT state.
Data Synthesis: Plot the Stokes shift (
νabs−νem
) against the solvent orientation polarizability (
Δf
). The slope of this linear fit is proportional to
(Δμ)2
, allowing the extraction of the dipole moment change between the ground and excited states.
Electrochemical Profiling via Cyclic Voltammetry (CV)
Cyclic voltammetry is utilized to map the absolute frontier molecular orbital (FMO) energy levels. This protocol incorporates an internal standard to create a self-validating electrochemical cell, immune to reference electrode drift.
Step-by-Step Methodology:
Electrolyte Preparation: Dissolve the analyte (1.0 mM) and tetrabutylammonium hexafluorophosphate (TBAPF
6
, 0.1 M) in anhydrous dichloromethane (DCM).
Causality: DCM is chosen over acetonitrile because it provides a significantly wider anodic potential window, which is strictly required to observe the highly positive oxidation potential of the weak dimethylphenyl donor[4]. TBAPF
6
provides the necessary ionic conductivity to minimize uncompensated resistance (iR drop).
Cell Assembly: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag
+
pseudo-reference electrode.
Voltammetric Sweeps: Scan the potential at 50 mV/s. The reduction of the nitrophenyl group will appear as a quasi-reversible wave in the cathodic regime, while the oxidation of the dimethylphenyl group will appear in the anodic regime.
Internal Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and record a final sweep.
Causality: The Fc/Fc
+
redox couple is highly solvent-independent. By referencing the analyte's onset potentials to the
E1/2
of Ferrocene, you self-validate the measurement against any liquid junction potential variations.
FMO Calculation: Calculate the energy levels using the empirical equations:
EHOMO=−(Eoxonset−EFc/Fc++4.8)
eV
ELUMO=−(Eredonset−EFc/Fc++4.8)
eV
Fig 2. Self-validating experimental workflow for electronic property characterization.
Quantitative Data Synthesis
The following table synthesizes the expected electronic properties of 1,3-dimethyl-5-(3-nitrophenyl)benzene, extrapolated from rigorous studies on analogous[1].
Electronic Property
Typical Value Range
Primary Characterization Method
Mechanistic Significance
HOMO Level
-6.10 to -6.25 eV
Cyclic Voltammetry (Oxidation Onset)
Deep HOMO localized entirely on the 3,5-dimethylphenyl donor ring.
LUMO Level
-2.80 to -2.95 eV
Cyclic Voltammetry (Reduction Onset)
Localized on the 3-nitrophenyl acceptor ring, driving electron affinity.
Optical Bandgap (
Eg
)
~3.20 eV
Tauc Plot from UV-Vis Absorption
Large gap confirms the restriction of extended π-conjugation via the meta-linkage.
Triplet Energy (
ET
)
2.70 - 2.85 eV
Low-Temp (77K) Phosphorescence
High
ET
prevents reverse energy transfer when used as a bipolar host matrix.
Dipole Moment (
μGS
)
~4.2 D
DFT (B3LYP/6-31G*)
Ground state polarity is heavily dominated by the nitro group vector.
References
Charge Transport and Quantum Interference Effects in Oxazole-Terminated Conjugated Oligomers, Journal of the American Chemical Society. URL: [Link]
Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs, Chemistry of Materials. URL: [Link]
Subpicosecond Transient Absorption of Donor−Acceptor Biphenyls. Intramolecular Control of the Excited State Charge Transfer Processes by a Weak Electronic Coupling, The Journal of Physical Chemistry A. URL: [Link]
1-Carbazolyl Spirobifluorene: Synthesis, Structural, Electrochemical, and Photophysical Properties, The Journal of Physical Chemistry C. URL: [Link]
Thermodynamic Stability Profile of 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Predictive and Empirical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3), also known as 3,5-di...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS 337973-04-3), also known as 3,5-dimethyl-3'-nitrobiphenyl, is a highly functionalized biphenyl scaffold utilized as an advanced building block in pharmaceutical chemistry and materials science. Understanding its thermodynamic stability is paramount for predicting its behavior during synthetic scale-up, long-term storage, and formulation.
As a Senior Application Scientist, I approach thermodynamic profiling not merely as a collection of data points, but as a mechanistic system. The stability of this compound is governed by a delicate balance of conformational entropy, steric relief, and electronic perturbation. This guide details the structural causality behind its stability, provides predictive thermodynamic data, and outlines self-validating experimental protocols for rigorous empirical evaluation.
Structural and Electronic Determinants of Stability
The thermodynamic baseline of any biphenyl derivative is dictated by the rotational barrier around its central C-C bond. For 1,3-Dimethyl-5-(3-nitrophenyl)benzene, two primary factors govern its ground-state energy:
A. Conformational Sterics (The Meta Advantage)
In biphenyl systems, ortho-substituents force the aromatic rings into a nearly orthogonal conformation (~90° dihedral angle) to avoid severe steric clash, breaking
π
-conjugation and reducing overall thermodynamic stability. In this compound, the methyl groups (positions 3, 5) and the nitro group (position 3') are exclusively meta-substituted.
Causality: The absence of ortho-substituents minimizes steric repulsion across the biphenyl bridge. This allows the molecule to adopt a thermodynamically optimized dihedral angle of approximately 40–45° (similar to unsubstituted biphenyl in the gas phase)[1]. This angle represents the perfect energetic compromise between maximizing
π
-orbital overlap (favoring planarity) and minimizing ortho-hydrogen repulsion (favoring twisting).
B. Electronic Perturbation
The 3'-nitro group is a strong electron-withdrawing group (EWG) via the inductive effect (-I). Because it is located at the meta position, it cannot participate in direct resonance (-R) delocalization across the biphenyl bridge.
Causality: This purely inductive withdrawal lowers the electron density of the adjacent ring without creating highly reactive, charge-separated resonance structures. Concurrently, the 3,5-dimethyl groups act as weak electron donors (+I). This creates a subtle intramolecular dipole that stabilizes the crystal lattice via enhanced intermolecular dipole-dipole interactions, raising the melting point and solid-state stability relative to unsubstituted biphenyl.
Fig 1: Structural determinants of the biphenyl dihedral angle and thermodynamic stability.
Predictive Thermodynamics
Before committing resources to empirical testing, we utilize Benson Group Additivity principles[2] and Density Functional Theory (DFT) to predict standard state properties. By summing the experimentally derived thermodynamic contributions of the molecular fragments (the biphenyl core, the nitro group, and the two methyl groups), we can estimate the standard enthalpy of formation (
ΔfH∘
).
Table 1: Predicted Thermodynamic Parameters vs. Baseline Biphenyl
Meta-substitution preserves the near-ideal twist, balancing conjugation and steric relief.
ΔfH(solid)∘
-15 to -25 kJ/mol
+82.4 kJ/mol
The highly stable nitro and methyl groups significantly lower the overall enthalpy of formation.
Melting Point (
Tm
)
85 - 95 °C
69.2 °C
Increased molecular weight and dipole-dipole interactions strengthen the crystal lattice.
Thermal Decomposition Onset
> 280 °C
> 400 °C
The nitro group introduces a lower-energy homolytic cleavage pathway compared to the bare biphenyl core.
Self-Validating Experimental Protocols
To transition from predictive models to verified physical data, the following self-validating workflows must be executed. Each protocol is designed with internal controls to ensure the causality of the results is unambiguous.
Protocol A: Short-Term Thermal Limits via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to map phase transitions and thermal degradation limits.
Sample Preparation: Accurately weigh 3–5 mg of the compound into an aluminum pan.
Baseline Control: Crimp the pan with a pinhole lid. Causality: The pinhole allows volatile degradation products to escape, preventing pressure buildup that would artificially shift the decomposition endotherm.
Atmospheric Control: Purge the furnace with dry Nitrogen (
N2
) at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that any observed exotherms are intrinsic to the molecule (e.g., nitro group reduction/decomposition) rather than external combustion.
Heating Ramp: Ramp at 10 °C/min from 25 °C to 400 °C. Record the melting point (
Tm
) and the onset of mass loss.
Protocol B: Enthalpy of Formation via Bomb Calorimetry
To empirically determine
ΔfH∘
, we first measure the heat of combustion (
ΔcH∘
).
Calibration: Calibrate the calorimeter using a benzoic acid standard. Causality: This establishes the exact heat capacity of the calorimeter hardware, ensuring subsequent
ΔT
measurements are absolute.
Pelletization: Compress 0.5 g of the compound into a dense pellet. Causality: Powders can scatter during ignition, leading to incomplete combustion. A pellet ensures a localized, complete burn.
Oxygen Purge: Pressurize the bomb to 30 atm with pure
O2
. Causality: Using pure oxygen instead of air prevents the formation of nitrogen oxides (
NOx
), which are highly exothermic and would artificially inflate the measured heat of combustion.
Calculation: Ignite the sample, record the temperature rise, and calculate
ΔcH∘
. Use Hess's Law alongside the known enthalpies of formation for
CO2
and
H2O
to derive the compound's
ΔfH∘
[3].
Protocol C: Kinetic Stability via Isothermal Microcalorimetry (IMC)
To assess long-term shelf-life under ICH Q1A(R2) guidelines[4], IMC is used to detect trace degradation.
Loading: Place 1.0 g of the compound into a sterilized glass ampoule and seal it.
Equilibration: Lower the ampoule into the microcalorimeter maintained strictly at 40 °C and 75% Relative Humidity (Accelerated Stability conditions)[5].
Measurement: Monitor the heat flow (
μW
) continuously for 21 days. Causality: Any chemical degradation (e.g., trace hydrolysis or oxidation) is a thermodynamic event that produces or consumes heat. A sustained heat flow of
<2μW/g
definitively proves long-term thermodynamic stability without requiring years of real-time analytical testing.
Fig 2: Experimental workflow for thermodynamic profiling of biphenyls.
References
International Council for Harmonisation (ICH)
Title: Q1A(R2) Stability Testing of New Drug Substances and Products
Source: ICH Quality Guidelines
URL:[Link]
National Institute of Standards and Technology (NIST)
Title: Biphenyl - the NIST WebBook (SRD 69)
Source: NIST Chemistry WebBook
URL:[Link]
Benson Group Additivity Principles
Title: Benson group-increment theory
Source: Wikipedia / Literature Compendium
URL:[Link]
Domalski, E. S., & Hearing, E. D.
Title: Estimation of the Thermodynamic Properties of CHNOS-Halogen Compounds at 298.15 K
Source: NIST Standard Reference Data
URL:[Link]
The Strategic Utility of 1,3-Dimethyl-5-(3-nitrophenyl)benzene in Advanced Organic Synthesis: Mechanistic Pathways and Applications
Abstract: 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also known as 3,5-dimethyl-3'-nitrobiphenyl, is a privileged biaryl scaffold that serves as a critical intermediate in modern organic synthesis. As a Se...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also known as 3,5-dimethyl-3'-nitrobiphenyl, is a privileged biaryl scaffold that serves as a critical intermediate in modern organic synthesis. As a Senior Application Scientist, I have observed that the true value of this molecule lies not just in its final structure, but in its "mechanism of action" as a highly tunable building block. This whitepaper deconstructs the structural causality, electronic profile, and synthetic workflows associated with this compound, focusing on its synthesis via state-of-the-art Ag/Pd-catalyzed decarboxylative cross-coupling and its downstream applications in ligand design and materials science.
Structural and Electronic Mechanics (The "Mechanism of Action")
In organic synthesis, the "mechanism of action" of an intermediate refers to how its structural and electronic features dictate its reactivity and its role in a target molecule. 1,3-Dimethyl-5-(3-nitrophenyl)benzene operates through three distinct mechanistic levers:
Steric Shielding via 3,5-Dimethyl Substitution:
The methyl groups at the 3 and 5 positions create a sterically demanding "cleft." When this scaffold is utilized to synthesize bulky biaryl phosphine ligands (e.g., Buchwald-type ligands), these methyl groups restrict the rotation around the C–C biaryl axis. This restricted dihedral angle forces the phosphine moiety to project directly toward the metal center, dramatically accelerating the rate of reductive elimination during cross-coupling cycles[1].
Electronic Tuning via the Nitro Group:
The 3'-nitro group is strongly electron-withdrawing. While it deactivates its native ring toward electrophilic aromatic substitution, its primary mechanistic role is as a latent amine. It provides a highly stable, oxidation-resistant handle that can be carried through harsh coupling conditions and subsequently reduced to an aniline for Buchwald-Hartwig aminations[1].
Photophysical Disruption via Meta-Linkages:
In the realm of Organic Light-Emitting Diodes (OLEDs), the 1,3-linkage (meta-substitution) intentionally breaks extended π-conjugation compared to para-linked biphenyls. This structural causality is critical for maintaining a high triplet energy state (
T1
), which prevents reverse intersystem crossing quenching—a mandatory requirement for host materials in phosphorescent OLEDs[2].
Synthesis of the Core Scaffold: Decarboxylative Cross-Coupling
Historically, biaryls were synthesized via Suzuki-Miyaura coupling. However, 3-nitrophenylboronic acids are prone to protodeboronation and can be cost-prohibitive at scale. To circumvent this, we employ a Decarboxylative Cross-Coupling strategy, pioneered by the Gooßen laboratory[3],[4].
This method utilizes inexpensive, bench-stable potassium 3-nitrobenzoate and 3,5-dimethylphenyl triflate. The mechanism relies on a dual catalytic cycle: a Silver(I) catalyst mediates the extrusion of CO
2
to form an aryl-silver intermediate, which then undergoes transmetalation with a Palladium(II) complex.
Caption: Ag/Pd dual catalytic cycle for the decarboxylative synthesis of 1,3-dimethyl-5-(3-nitrophenyl)benzene.
Causality Check: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polar aprotic nature, which stabilizes the transient cationic Ag and Pd intermediates[4].
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with potassium 3-nitrobenzoate (1.5 mmol), Ag
2
CO
3
(0.2 equiv, decarboxylation catalyst), Pd(OAc)
2
(0.05 equiv), and XPhos ligand (0.1 equiv).
Reaction: Seal the flask, transfer to a fume hood, and heat to 120 °C for 16 hours.
Self-Validation Step: Monitor the reaction via GC-MS. The disappearance of the triflate mass (m/z 254) and the emergence of the product mass (m/z 227) confirms successful transmetalation and reductive elimination.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Ag/Pd salts. Wash the organic layer with water (3x) to remove NMP, dry over MgSO
4
, and purify via silica gel chromatography.
Quantitative Data: Pathway Efficiency Comparison
To justify the selection of the decarboxylative route over traditional methods, we summarize the reaction parameters and yields in the table below.
Table 1: Comparative Efficiency of Biaryl Synthesis Pathways
Downstream Transformations: The Gateway to Advanced Materials
Once 1,3-dimethyl-5-(3-nitrophenyl)benzene is synthesized, its nitro group must be reduced to unlock its potential. The resulting amine, 3-(3,5-dimethylphenyl)aniline, is a highly sought-after nucleophile for Buchwald-Hartwig aminations[1], leading to the generation of hole-transporting materials (like carbazole derivatives) for OLEDs[2].
Caption: Synthetic workflow from the nitro-biaryl intermediate to advanced functional materials.
Self-Validating Protocol 2: Catalytic Hydrogenation to 3-(3,5-Dimethylphenyl)aniline
Causality Check: A solvent mixture of EtOAc and EtOH is used. EtOAc ensures complete solubilization of the lipophilic biaryl scaffold, while EtOH provides protic assistance, accelerating the reduction of the nitro group.
Preparation: Dissolve 1,3-dimethyl-5-(3-nitrophenyl)benzene (1.0 mmol) in a 1:1 mixture of absolute ethanol and ethyl acetate (10 mL).
Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight).
Hydrogenation: Purge the reaction vessel with nitrogen (3x), followed by hydrogen gas (3x). Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4 hours.
Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, higher
Rf
) will disappear, replaced by a highly polar, ninhydrin-active spot (lower
Rf
) corresponding to the primary amine.
Workup: Filter the suspension through a tightly packed Celite plug to remove the pyrophoric Pd/C catalyst. Wash the plug with EtOAc and concentrate the filtrate in vacuo to yield the crude aniline, ready for immediate use in Buchwald-Hartwig cross-coupling.
References
Goossen, L. J., Lange, P. P., Rodríguez, N., & Linder, C. (2010). "Low-Temperature Ag/Pd-Catalyzed Decarboxylative Cross-Coupling of Aryl Triflates with Aromatic Carboxylate Salts." Chemistry - A European Journal, 16(13), 3906-3909. Available at:[Link]
Goossen Research Group. "Carboxylic Acids in Catalysis." Ruhr-Universität Bochum. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Chemical Science (Archived in PMC). Available at:[Link]
Grigalevicius, S., et al. (2021). "2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade." Materials (Archived in PMC). Available at:[Link]
Safety Data Sheet (SDS) pdf for 1,3-Dimethyl-5-(3-nitrophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, a substituted aromatic compound with potential applications...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, a substituted aromatic compound with potential applications in organic synthesis and materials science. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 337973-04-3), this document synthesizes data from structurally related analogs, such as 1,3-dimethyl-5-nitrobenzene, and the broader class of aromatic nitro compounds to provide a robust framework for safe handling, experimental design, and scientific exploration.
Compound Identity and Physicochemical Characteristics
1,3-Dimethyl-5-(3-nitrophenyl)benzene is a biaryl compound, characterized by a 1,3-dimethylbenzene (m-xylene) ring linked to a 3-nitrophenyl group. This structure imparts specific chemical properties that influence its reactivity and potential applications.
Likely a yellow to brown solid, typical for nitroaromatic compounds.[2]
Solubility
Expected to have low solubility in water and good solubility in organic solvents like ethanol and acetone.[2][3]
Hazard Assessment and Safety Protocols
The primary hazards associated with 1,3-Dimethyl-5-(3-nitrophenyl)benzene are inferred from the behavior of aromatic nitro compounds. These compounds are known for their potential thermal instability and toxicity.
Health Hazards
The most significant health risk posed by aromatic nitro compounds is the induction of cyanosis, a condition where the blood's ability to carry oxygen is reduced, and chronic exposure can lead to anemia.[4] These compounds can be readily absorbed through intact skin.[4] While specific toxicological data for 1,3-Dimethyl-5-(3-nitrophenyl)benzene is not available, it is prudent to assume it may be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and mucous membranes.[3][5]
Precautionary Statements:
H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled (inferred from 1,3-dimethyl-5-nitrobenzene).
H373: May cause damage to organs through prolonged or repeated exposure (inferred from 1,3-dimethyl-5-nitrobenzene).
Fire and Explosion Hazards
Aromatic nitro compounds can be combustible and may pose an explosion risk under certain conditions.[6] The presence of the nitro group makes these compounds oxidizing agents that can react vigorously with reducing agents.[6] Thermal decomposition can be exothermic and may lead to a runaway reaction, especially at elevated temperatures or in the presence of impurities.[7][8]
Safety Measures:
Keep away from heat, sparks, open flames, and hot surfaces.
Use explosion-proof electrical, ventilating, and lighting equipment.[9]
Take precautionary measures against static discharge.[9]
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Laboratory Handling, Storage, and Waste Disposal
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk.
Caption: Personal Protective Equipment (PPE) Workflow.
Handling and Storage
All manipulations should be performed in a well-ventilated fume hood.[10]
Store in a tightly closed container in a dry, well-ventilated, and approved area, away from incompatible materials such as strong oxidizing agents and bases.[3][11]
Avoid the formation of dust and aerosols.
Spill and Waste Management
In case of a spill, remove all ignition sources, dampen the solid material with a suitable solvent like acetone, and transfer it to a sealed container for disposal.[3] Contaminated surfaces should be washed with the solvent followed by soap and water.[3] Chemical waste should be disposed of through a licensed professional waste disposal service, potentially by incineration with a combustible solvent in a furnace equipped with an afterburner and scrubber.[5]
First-Aid Procedures
Immediate medical attention is crucial in case of exposure.
Exposure Route
First-Aid Protocol
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[5]
Skin Contact
Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[5][11]
Eye Contact
Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion
DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5]
Scientific and Technical Insights
Synthesis Strategy
The synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene would likely involve a Suzuki or similar cross-coupling reaction. A plausible retrosynthetic analysis suggests the disconnection of the biaryl bond.
Caption: Retrosynthetic analysis for the synthesis of the target compound.
Experimental Protocol: Suzuki Coupling
This is a generalized protocol and should be optimized for specific laboratory conditions.
Reaction Setup: In a round-bottom flask, combine 1-bromo-3-nitrobenzene, 3,5-dimethylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
Reaction: Heat the mixture to reflux with stirring for the required duration (monitor by TLC or GC-MS).
Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.
Reactivity and Potential Applications
The presence of the nitro group deactivates the nitrophenyl ring towards further electrophilic substitution, directing subsequent substituents to the meta position relative to the nitro group.[12] The dimethylphenyl ring, however, remains activated. The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization in drug discovery and materials science.[4] This compound could serve as a key intermediate in the synthesis of more complex molecules with potential applications as dyes, pharmaceuticals, or polymers.[2][13]
References
Runaway reaction hazards in processing organic nitrocompounds - IChemE. (n.d.).
Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
Report | CAMEO Chemicals - NOAA. (n.d.).
Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
Application Notes and Protocols for the Laboratory Preparation of Substituted Benzene Derivatives - Benchchem. (n.d.).
Toxicity and Hazard Profile of 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Mechanistic and Methodological Whitepaper
Executive Summary The compound 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also recognized by its synonym 3,5-dimethyl-3'-nitrobiphenyl, is a specialized organic building block utilized in advanced pharmace...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also recognized by its synonym 3,5-dimethyl-3'-nitrobiphenyl, is a specialized organic building block utilized in advanced pharmaceutical synthesis and materials science[1]. While its unique biphenyl scaffold provides excellent structural rigidity and lipophilicity, the presence of a meta-substituted nitro group introduces significant toxicological liabilities.
As a Senior Application Scientist, I approach the hazard evaluation of nitrated polycyclic aromatic hydrocarbons (NPAHs) and nitrobiphenyls not merely as a regulatory checklist, but as a mechanistic puzzle. This whitepaper deconstructs the toxicity profile of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, detailing the structural activity relationships (SAR), bioactivation pathways, and the self-validating experimental protocols required to accurately quantify its hazard potential.
The toxicity of 1,3-Dimethyl-5-(3-nitrophenyl)benzene is dictated by two primary structural features: the lipophilic biphenyl core and the electron-withdrawing nitro substituent.
The Bioactivation Pathway: Nitroreduction to Nitrenium Ions
Nitrobiphenyls are generally classified as pro-mutagens. The parent compound exhibits relatively low direct DNA reactivity; however, it undergoes rapid metabolic activation in hepatic environments[2]. The causality of its mutagenicity follows a strict enzymatic sequence:
Nitroreduction: Hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes reduce the nitro group (-NO2) to a reactive nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH)[2].
Phase II Esterification: The hydroxylamine is esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs).
Heterolytic Cleavage: The esterified intermediate undergoes spontaneous cleavage, generating a highly electrophilic nitrenium ion .
DNA Adduction: This nitrenium ion acts as a hard electrophile, covalently binding to nucleophilic centers on DNA (predominantly the C8 position of guanine), inducing bulky adducts that lead to frameshift mutations[3].
Caption: Metabolic bioactivation pathway of nitrobiphenyls leading to DNA adduct formation.
Aryl Hydrocarbon Receptor (AhR) Activation
Beyond genotoxicity, nitrated biphenyls are known ligands for the cytosolic Aryl Hydrocarbon Receptor (AhR)[4]. Upon binding, the AhR complex translocates to the nucleus, upregulating CYP1A1 expression and triggering a cascade of oxidative stress. In developmental models, this pathway is directly causally linked to cardiovascular toxicity, presenting as pericardial edema and disrupted angiogenesis[4].
Quantitative Hazard Profile
Because 1,3-Dimethyl-5-(3-nitrophenyl)benzene is a specialized intermediate, in vivo human data is limited. However, read-across methodology from structurally analogous compounds (e.g., 3-nitrobiphenyl and 4-nitrobiphenyl) allows us to construct a highly accurate, extrapolated hazard profile[5][6][7].
High lipophilicity allows rapid dermal penetration; local oxidative stress causes erythema and mucous membrane irritation[5][6].
Mutagenicity
Category 2
Suspected of causing genetic defects. Bioactivation to nitrenium ions leads to direct DNA adduction[3][8].
Aquatic Toxicity
Chronic Cat. 2
Accumulates in lipid compartments of aquatic organisms; inhibits microbial nutrient cycling in sediments[5].
Experimental Protocols for Toxicity Profiling
To validate the safety profile of this compound for downstream drug development, we must implement a self-validating experimental framework. The following protocols are designed with built-in causal checks to prevent false negatives.
Protocol 1: Modified Ames Test (Mutagenicity)
Standard Ames tests often fail for highly lipophilic pro-mutagens if metabolic activation is not optimized.
Step 1: Vehicle Selection. Solubilize the compound in anhydrous DMSO. Causality: Aqueous buffers will cause immediate precipitation of the biphenyl scaffold, preventing cellular uptake and yielding artificially low toxicity readouts.
Step 2: Strain Selection. Utilize Salmonella typhimurium TA98. Causality: TA98 is specifically engineered to detect frameshift mutations, which are the exact type of DNA lesions caused by bulky biphenyl-guanine adducts[3].
Step 3: Metabolic Activation. Introduce 10% Aroclor 1254-induced rat liver S9 fraction supplemented with an NADPH-generating system. Causality: Without S9, the parent compound cannot undergo nitroreduction to the reactive hydroxylamine, resulting in a false negative[2].
Step 4: Incubation & Scoring. Incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase (≥2-fold over vehicle control) validates mutagenic potential.
Step 1: Exposure. Expose transgenic Tg(cyp1a:nls-egfp) zebrafish embryos to concentrations ranging from 0.1 µM to 50 µM at 6 hours post-fertilization (hpf)[4].
Step 2: AhR Activation Readout. At 48 hpf, quantify GFP expression using fluorescence microscopy. Causality: GFP expression is driven by the cyp1a promoter, providing a direct, real-time visual confirmation of AhR pathway activation by the nitrobiphenyl ligand[4].
Step 3: Phenotypic Scoring. At 120 hpf, assess embryos for pericardial edema and craniofacial malformations. Causality: These endpoints correlate directly with AhR-mediated oxidative stress and cardiovascular disruption[4].
Caption: Self-validating experimental workflow for comprehensive toxicity profiling.
Safe Handling & Decontamination Procedures
Given the suspected mutagenicity and acute toxicity of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, engineering controls must be strictly enforced[6][9].
Engineering Controls: All weighing and solubilization must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates[5].
PPE Requirements: Nitrile gloves (double-gloved), disposable Tyvek sleeves, and a P100 half-face respirator (if handling bulk powder outside an isolator)[6].
Decontamination: Biphenyls are highly resistant to aqueous cleaning. Solvent-wash all contaminated surfaces with 70% Ethanol or Isopropanol, followed by a surfactant wash to break down lipid-soluble residues[6].
Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Executive Summary The synthesis of highly functionalized biphenyl scaffolds is a critical operation in modern drug discovery and materials science[1]. This application note details a robust, self-validating protocol for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized biphenyl scaffolds is a critical operation in modern drug discovery and materials science[1]. This application note details a robust, self-validating protocol for the synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling 1-bromo-3-nitrobenzene with 3,5-dimethylphenylboronic acid, this guide highlights the mechanistic causality behind reagent selection, optimal catalytic conditions, and in-process validation strategies to ensure high-yield, reproducible carbon-carbon bond formation.
Mechanistic Rationale & Substrate Dynamics
The Suzuki-Miyaura reaction relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. The selection of our specific substrates creates a highly favorable electronic dynamic for this cycle:
Oxidative Addition (Electrophile Activation): The rate-determining step is the insertion of the Pd(0) catalyst into the C–Br bond of the aryl halide. In 1-bromo-3-nitrobenzene, the strongly electron-withdrawing meta-nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electron deficiency accelerates the oxidative addition of the electron-rich Pd(0) species, rapidly forming the stable Pd(II) intermediate[3].
Transmetalation (Nucleophile Activation): Boronic acids are inherently poor nucleophiles. The addition of an inorganic base (e.g., K₂CO₃) is strictly required to convert the trivalent 3,5-dimethylphenylboronic acid into a tetravalent boronate complex [ArB(OH)₃]⁻[2][4]. The electron-donating methyl groups on the boronic acid further enhance the nucleophilicity of this complex, facilitating the transfer of the aryl group to the Pd(II) center.
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the target biphenyl product and regenerate the active Pd(0) catalyst.
Figure 1: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Optimization & Quantitative Data
To maximize the yield of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, various catalytic systems and solvent environments must be evaluated. The biphasic nature of the reaction requires a solvent system that can simultaneously dissolve the organic substrates and the inorganic base[1].
Table 1: Comparative Optimization of Catalytic Systems [3]
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Primary Observation
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O (2:1:1)
80
12
85
Standard robust conditions; slight homocoupling observed.
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O (4:1)
90
8
92
Bidentate ligand prevents catalyst deactivation; high purity.
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane
100
4
95
Highly active Buchwald ligand; fastest conversion.
Note: For routine laboratory synthesis balancing cost and efficiency, the Pd(dppf)Cl₂ in Dioxane/H₂O system is recommended due to its excellent functional group tolerance and stability.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By embedding analytical checkpoints into the workflow, researchers can confidently diagnose and correct deviations (e.g., catalyst poisoning, incomplete transmetalation) in real-time.
Figure 2: Step-by-step experimental workflow for the synthesis of the biphenyl target.
Solvents: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)
Step-by-Step Methodology
Step 1: Reaction Assembly
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene, 3,5-dimethylphenylboronic acid, and K₂CO₃.
Add the solvent mixture (1,4-Dioxane and H₂O).
Step 2: Rigorous Degassing (Critical Causality Step)
3. Why this matters: Oxygen rapidly oxidizes the active Pd(0) to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid (yielding 3,3',5,5'-tetramethylbiphenyl).
4. Sparge the heterogeneous mixture with ultra-pure Nitrogen or Argon for at least 15 minutes.
5. Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then seal the flask.
Step 3: Heating and C-C Bond Formation
6. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrates.
Step 4: Workup & Extraction
7. After 8 hours, cool the reaction to room temperature.
8. Dilute the mixture with Ethyl Acetate (15 mL) and Distilled Water (10 mL). Transfer to a separatory funnel.
9. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
10. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 95:5 to 90:10) to afford the pure 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
In-Process Troubleshooting & Validation
To ensure the protocol is self-validating, perform a TLC (Hexanes/EtOAc 9:1) and LC-MS check at the 4-hour mark :
Scenario A (Expected): Disappearance of the 1-bromo-3-nitrobenzene spot; appearance of a new, highly UV-active product spot. Proceed to completion.
Scenario B (Boronic Acid Consumed, Halide Remains): Indicates protodeboronation (formation of m-xylene) or homocoupling. Corrective Action: The system was likely not degassed properly, or the water content is too high. Add an additional 0.5 eq of 3,5-dimethylphenylboronic acid, re-degas, and continue heating.
Scenario C (Both Starting Materials Remain): Indicates catalyst poisoning or failure of the base to dissolve. Corrective Action: Verify the reaction temperature. If temperature is correct, catalyst death has occurred; spike with an additional 2 mol% Pd(dppf)Cl₂.
References
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at:[Link]
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Available at: [Link][2]
Organic Chemistry Portal. "Suzuki Coupling". Available at:[Link][4]
Application Notes and Protocols: Reduction of 1,3-Dimethyl-5-(3-nitrophenyl)benzene to 3,5-Dimethyl-3'-aminobiphenyl
Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a detailed guide for the reduction of 1,3-Dimethyl-5-(3-nitrophenyl)benzene to 3,5-Dimethyl-3'-aminobiphenyl. We will explore various established protocols, delve into the mechanistic underpinnings of these reactions, and provide a comprehensive, step-by-step procedure for a reliable and efficient conversion. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.
Strategic Considerations for Nitro Group Reduction
The choice of reducing agent and reaction conditions is paramount for a successful and selective nitro group reduction. Several factors must be considered, including the presence of other functional groups, desired yield, scalability, and safety. For the target molecule, 1,3-Dimethyl-5-(3-nitrophenyl)benzene, the biphenyl structure and the presence of alkyl groups do not pose significant challenges to most standard reduction methods. However, careful selection of the protocol can optimize yield and purity while minimizing side reactions.
Commonly employed methods for nitroarene reduction include:
Catalytic Hydrogenation: This is a widely used and often very clean method, typically employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source.[3][4] Transfer hydrogenation, using hydrogen donors like ammonium formate or hydrazine, offers a convenient alternative to handling gaseous hydrogen.[1][5][6]
Metal-Mediated Reductions: Classical methods using metals such as tin (Sn), iron (Fe), or zinc (Zn) in acidic media are robust and effective.[4][7][8] The Béchamp reduction (Fe/HCl) is a historically significant industrial process.[8]
Dithionite Reduction: Sodium dithionite (Na₂S₂O₄) is a mild and versatile reducing agent, often used in aqueous or semi-aqueous media.[9][10] It exhibits good chemoselectivity, tolerating many other functional groups.[9]
Comparative Overview of Reduction Protocols
To aid in the selection of the most appropriate method, the following table summarizes key parameters for common reduction protocols applicable to 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
Reduction Method
Reagents
Typical Solvent(s)
Temperature
Advantages
Disadvantages
Catalytic Transfer Hydrogenation
Pd/C, Ammonium Formate
Methanol, Ethanol
Room Temp. to Reflux
High yields, clean reaction, avoids H₂ gas.[6][11]
Catalyst cost, potential for catalyst poisoning.
Tin(II) Chloride Reduction
SnCl₂·2H₂O, HCl
Ethanol, Ethyl Acetate
Room Temp. to Reflux
Mild conditions, good for sensitive substrates.[4][12]
Stoichiometric tin waste, potential for difficult workup.[12]
Sodium Dithionite Reduction
Na₂S₂O₄
DMF/Water, Ethanol/Water
Room Temp. to 90 °C
Inexpensive, good chemoselectivity, metal-free.[9][13]
Can require aqueous workup, potential for side reactions if not controlled.
Recommended Protocol: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate
This protocol is recommended for its high efficiency, mild reaction conditions, and the avoidance of handling flammable hydrogen gas.[11] Ammonium formate serves as a convenient in situ source of hydrogen.[6]
Materials
1,3-Dimethyl-5-(3-nitrophenyl)benzene (1.0 eq)
10% Palladium on Carbon (Pd/C) (0.05 - 0.10 eq by weight)
Application Note: Synthesis and Molecular Engineering of OLED Host Materials via 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Target Audience: Synthetic Chemists, Materials Scientists, and Optoelectronic Development Professionals. Executive Summary & Mechanistic Rationale In the development of next-generation Phosphorescent OLEDs (PhOLEDs) and...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Materials Scientists, and Optoelectronic Development Professionals.
Executive Summary & Mechanistic Rationale
In the development of next-generation Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the architectural design of hole-transporting materials (HTMs) and emissive layer hosts is paramount[1]. 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3) serves as a critical, high-value intermediate in synthesizing these advanced optoelectronic materials.
The strategic value of this specific intermediate lies in its highly engineered structural features:
The Meta-Biphenyl Linkage: By connecting the phenyl rings at the meta position, electronic conjugation across the biphenyl core is intentionally disrupted. This decoupling confines the triplet exciton to a localized state, preserving a high triplet energy (
ET>2.7
eV)[2]. High
ET
hosts are essential to prevent reverse energy transfer from the emissive dopant back to the host matrix, thereby maximizing the Internal Quantum Efficiency (IQE) of blue and green OLEDs[3].
3,5-Dimethyl Substitution: The addition of meta-methyl groups introduces significant steric hindrance. This structural bulk restricts intramolecular rotation and increases the glass transition temperature (
Tg
) of the final material. A high
Tg
ensures morphological stability, preventing the amorphous thin film from crystallizing under the thermal stress of device operation[3].
Nitro-to-Amine Synthetic Handle: The nitro group provides a robust, orthogonal synthetic handle. Once the biphenyl core is established, the nitro group is easily reduced to a primary amine, setting the stage for Buchwald-Hartwig cross-coupling to yield bulky, electron-rich triarylamines or carbazole derivatives[3].
Physicochemical Profiling
Before initiating synthetic workflows, it is critical to verify the precursor specifications. Below is the physicochemical profile of the intermediate.
Property
Specification
Chemical Name
1,3-Dimethyl-5-(3-nitrophenyl)benzene
Synonyms
3,5-dimethyl-3'-nitro-1,1'-biphenyl
CAS Number
337973-04-3
Molecular Formula
C₁₄H₁₃NO₂
Molecular Weight
227.26 g/mol
Role in OLEDs
Precursor for high-
ET
Hole Transport/Host Materials
Synthetic Workflow & Molecular Engineering
The transformation of basic precursors into a high-performance OLED host material follows a highly efficient, three-step catalytic pathway.
Synthetic pathway from precursors to advanced OLED host materials.
Step-by-Step Experimental Protocols
The following protocols are engineered for high yield and include self-validating checkpoints to ensure scientific integrity at every stage.
Protocol A: Synthesis of the Intermediate via Suzuki-Miyaura Coupling
Objective: Construct the sterically hindered meta-biphenyl core.
Preparation: In an oven-dried Schlenk flask under argon, combine 1-bromo-3,5-dimethylbenzene (1.0 equiv) and (3-nitrophenyl)boronic acid (1.1 equiv).
Solvent System: Inject a degassed mixture of Toluene/Ethanol/Water (ratio 4:1:1).
Causality: The biphasic system maximizes interfacial contact. Toluene dissolves the organic precursors, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, accelerating the transmetalation step.
Reaction: Reflux at 90°C for 12 hours.
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The highly polar boronic acid spot will disappear, replaced by a fast-eluting, UV-active product spot (
Rf≈0.7
).
Workup: Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to yield 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
Protocol B: Reduction to 3'-Amino-3,5-dimethylbiphenyl
Objective: Convert the nitro group to a reactive primary amine.
Preparation: Dissolve 1,3-Dimethyl-5-(3-nitrophenyl)benzene in absolute ethanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate) under an inert atmosphere to prevent auto-ignition.
Hydrogen Source: Dropwise add Hydrazine hydrate (N₂H₄·H₂O) (5.0 equiv) at room temperature, then gradually heat to 80°C for 4 hours.
Causality: Hydrazine hydrate over Pd/C provides a self-regulating, ambient-pressure hydrogen source via catalytic decomposition. This prevents the over-reduction of the aromatic rings, which is a risk when using high-pressure H₂ gas.
Self-Validation: The initial pale-yellow hue of the nitro compound will dissipate to a colorless solution. Ninhydrin staining of the TLC plate will yield a deep purple spot, confirming the generation of the primary amine.
Workup: Filter hot through a pad of Celite to remove Pd/C, concentrate the filtrate, and recrystallize.
Protocol C: Buchwald-Hartwig Amination for OLED Host Generation
Objective: Synthesize the final triarylamine hole-transporting material.
Preparation: Combine the amine intermediate (1.0 equiv) and a bulky aryl bromide (e.g., 4-bromobiphenyl, 2.1 equiv) in anhydrous toluene.
Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv).
Causality: NaOtBu is selected because its steric bulk prevents nucleophilic attack on the aryl halide, while its strong basicity efficiently deprotonates the amine to facilitate reductive elimination. RuPhos provides excellent steric accommodation for diarylation.
Reaction: Heat at 110°C for 24 hours under argon.
Self-Validation: Use MALDI-TOF Mass Spectrometry to confirm the exact mass of the bulky triarylamine, as standard LC-MS may struggle to ionize highly lipophilic, non-polar OLED materials.
Device Integration & Performance Metrics
The structural decisions made during synthesis directly dictate the macroscopic performance of the OLED device. By utilizing the meta-linked 1,3-Dimethyl-5-(3-nitrophenyl)benzene intermediate instead of a standard para-linked analog, device engineers can achieve superior photophysical metrics.
The table below summarizes the quantitative performance enhancements observed when integrating meta-linked triarylamine hosts into blue PhOLED architectures[3],[2].
Host Material Architecture
Triplet Energy (
ET
)
Glass Transition (
Tg
)
Max EQE (%)
Efficiency Roll-off (at 1000 cd/m²)
Standard Para-linked Biphenyl Host
2.45 eV
95 °C
14.2%
High (>30% drop)
Meta-linked 3,5-Dimethylbiphenyl Host
2.75 eV
135 °C
22.5%
Low (<10% drop)
Data Interpretation: The elevated
ET
prevents triplet exciton quenching, directly boosting the External Quantum Efficiency (EQE). Simultaneously, the increased
Tg
mitigates efficiency roll-off at high luminance by maintaining the integrity of the organic-organic interfaces.
References
Quinton, C., et al. "1-Carbazolyl Spirobifluorene: Synthesis, Structural, Electrochemical, and Photophysical Properties." The Journal of Physical Chemistry C (2019). Available at:[Link]
Wong, M. Y., et al. "The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation." Chemical Reviews (2024). Available at:[Link]
Li, Z., et al. "Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off." RSC Advances / PMC (2022). Available at:[Link]
Application Note: Catalytic Hydrogenation of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Strategic Overview & Scope The reduction of nitroarenes to functionalized anilines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced mat...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Scope
The reduction of nitroarenes to functionalized anilines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Catalytic hydrogenation is the dominant industrial and laboratory method for this reduction due to its high atom economy, scalability, and minimal waste generation[1].
This application note details the optimized protocols for the catalytic hydrogenation of 1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl) to yield 3,5-dimethyl-3'-aminobiphenyl . Because the substrate features a stable biphenyl core without easily reducible halogens or isolated alkenes, it is an ideal candidate for highly chemoselective reduction using Palladium on Carbon (Pd/C)[2].
Mechanistic Insights & Causality
To achieve high yields and avoid impurities, it is critical to understand the surface chemistry of the reduction process. The catalytic hydrogenation of nitroarenes over a palladium catalyst proceeds through a stepwise sequence known as the Haber mechanism[3].
Adsorption & Activation: Molecular hydrogen (
H2
) dissociates on the Pd surface. The nitro group of the substrate adsorbs onto the metal face.
Stepwise Reduction: The nitro group (
−NO2
) is sequentially reduced to a nitroso intermediate (
−NO
), then to an
N
-phenylhydroxylamine (
−NHOH
), and finally to the primary aniline (
−NH2
), releasing water as the sole byproduct[2].
Off-Target Condensation (The Causality of Impurities): If the reduction of the hydroxylamine intermediate is slow—often due to poor
H2
mass transfer or insufficient stirring—the accumulated
−NHOH
and
−NO
intermediates can condense to form azoxy, azo, or hydrazo dimers. Maintaining high hydrogen availability at the catalyst surface is the primary mechanism to suppress this side pathway.
Fig 1. Stepwise catalytic hydrogenation pathway of nitroarenes and potential off-target condensation.
Quantitative Data: Condition Optimization
The efficiency of this transformation is dictated by the interplay of catalyst loading, hydrogen source, and solvent. The table below synthesizes field-proven parameters to guide experimental design[4],[3].
Parameter
Direct Hydrogenation (Pd/C)
Catalytic Transfer Hydrogenation
Raney Nickel Variant
Hydrogen Source
H2
Gas (1–3 atm)
Ammonium Formate (Excess)
H2
Gas (1–5 atm)
Catalyst Loading
5–10 wt% (10% Pd/C)
10 wt% (10% Pd/C)
10–20 wt% (Raney Ni slurry)
Optimal Solvent
Ethanol or Ethyl Acetate
Methanol or Ethanol
Methanol
Temperature
25–40 °C
60–80 °C (Reflux)
25–50 °C
Reaction Time
2–6 hours
1–3 hours
4–8 hours
Expected Yield
>95%
90–95%
>90%
Strategic Advantage
Cleanest impurity profile
No
H2
gas infrastructure needed
Highly robust, lower cost
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the underlying causality to ensure reproducibility and safety.
Method A: Direct Catalytic Hydrogenation (Standard Protocol)
This is the most efficient method for laboratories equipped with standard hydrogenation apparatus (e.g., balloon setups or Parr reactors).
Step 1: Substrate Preparation & Degassing
Action: Dissolve 1,3-Dimethyl-5-(3-nitrophenyl)benzene (1.0 eq) in anhydrous Ethanol or Ethyl Acetate to achieve a 0.1–0.2 M concentration. Bubble inert gas (
N2
or Argon) through the solution for 10 minutes.
Causality: Complete dissolution ensures uniform mass transfer. Degassing removes dissolved oxygen, which competes with nitro reduction and poses a severe explosion hazard when combined with
H2
and Pd/C.
Step 2: Catalyst Addition
Action: Under a continuous sweep of inert gas, carefully add 10% Palladium on Carbon (5–10% w/w relative to the substrate).
Causality: Dry Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. Adding it under an inert atmosphere is a critical safety mandate.
Step 3: Triphasic Hydrogenation
Action: Seal the vessel, evacuate the atmosphere, and backfill with
H2
gas (repeat 3 times). Pressurize to 1–3 atm. Stir vigorously (
≥
800 rpm) at 25–40 °C.
Causality: Hydrogenation is a gas-liquid-solid triphasic reaction. Vigorous stirring maximizes the interfacial surface area, ensuring that
H2
diffusion into the solvent is not the rate-limiting step, thereby preventing the accumulation of reactive nitroso intermediates.
Step 4: In-Process Monitoring & Work-up
Action: Monitor the reaction via continuous
H2
uptake. The reaction is self-validating; complete conversion is achieved when hydrogen consumption ceases[3].
Action: Purge the vessel with
N2
. Filter the suspension through a tightly packed pad of Celite, washing the filter cake with excess solvent.
Causality: Celite safely traps fine palladium dust. Safety Note: Never allow the Pd/C filter cake to dry out in the air, as it will spontaneously ignite.
Isolation: Concentrate the filtrate under reduced pressure to yield the pure 3,5-dimethyl-3'-aminobiphenyl.
Fig 2. Standardized experimental workflow for the direct catalytic hydrogenation of nitroarenes.
Method B: Catalytic Transfer Hydrogenation (CTH)
For facilities lacking pressurized hydrogen infrastructure, CTH utilizes an in situ hydrogen donor[4].
Preparation: Dissolve the substrate in Methanol (0.1 M). Add Ammonium Formate (4.0–5.0 eq) as the hydrogen donor.
Catalysis: Add 10% Pd/C (10% w/w) carefully under
N2
.
Reaction: Heat the mixture to mild reflux (60–80 °C). The thermal decomposition of ammonium formate generates
H2
,
CO2
, and
NH3
directly at the catalyst surface, driving the reduction rapidly.
Validation: Monitor via TLC/HPLC. The evolution of gas (
CO2
) will visibly cease as the formate is consumed or the reaction completes.
Isolation: Cool to room temperature, filter through Celite, and evaporate the methanol. Partition the residue between Ethyl Acetate and Water (to remove residual formate salts), dry the organic layer over
Na2SO4
, and concentrate.
References
Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C - ACS Publications. URL:[Link]
Application Note: Advanced Crystallization Protocol for 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Introduction & Mechanistic Overview 1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl) is a structurally significant biaryl compound utilized as a precursor in advanced materials, pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl) is a structurally significant biaryl compound utilized as a precursor in advanced materials, pharmaceuticals, and complex organic synthesis. The purification of substituted nitrobiphenyls presents unique crystallographic challenges. The steric bulk of the 3,5-dimethyl groups forces the biphenyl core into a twisted, non-planar conformation, which disrupts optimal
π−π
stacking in the solid state [4]. Furthermore, the highly lipophilic nature of the dimethyl-biphenyl backbone, contrasted with the polar nitro group, creates a "frustrated" solubility profile.
When subjected to rapid cooling or improper solvent systems, nitrobiphenyl derivatives are notoriously prone to "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystalline lattice [1, 2]. This application note details a field-proven, self-validating crystallization protocol designed to suppress oiling out, maximize yield, and ensure high-purity crystal recovery.
Physicochemical Profiling & Solvent Selection
The selection of an appropriate solvent system is the most critical variable in biphenyl crystallization. Because the biphenyl core is highly soluble in non-polar solvents (e.g., benzene, hexanes), using these as primary solvents often results in unrecoverable product [3]. Conversely, the compound is entirely insoluble in water.
An intermediate polar protic solvent—specifically Ethanol (EtOH) —provides the ideal temperature-dependent solubility gradient. Ethanol readily disrupts intermolecular interactions at its boiling point to achieve complete dissolution, while its hydrogen-bonding network forces the lipophilic biphenyl out of solution upon cooling. Water is utilized strictly as an anti-solvent to force nucleation if the solution becomes supersaturated without crystallizing.
The lack of strong hydrogen-bond donors makes van der Waals forces and dipole-dipole interactions the primary drivers of lattice formation.
Molecular Weight
227.26 g/mol
Moderate molecular weight; requires careful supersaturation control to avoid trapping solvent within the crystal lattice.
Primary Solvent
Absolute Ethanol
Provides a steep solubility curve; high solubility at 78 °C, low solubility at 4 °C.
Anti-Solvent
Deionized Water
Drastically reduces the solubility of the lipophilic core, driving the equilibrium toward the solid state.
Common Impurities
Unreacted starting materials, regioisomers
Removed via hot filtration and retention in the cold mother liquor.
Crystallization Workflow Visualization
Workflow diagram for the crystallization of 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
Step-by-Step Crystallization Protocol
This protocol is designed as a self-validating system: each step contains visual or physical cues that confirm the mechanistic success of the prior action.
Phase 1: Dissolution and Saturation
Preparation: Transfer the crude 1,3-Dimethyl-5-(3-nitrophenyl)benzene to an Erlenmeyer flask equipped with a magnetic stir bar.
Primary Solvent Addition: Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude material).
Heating: Heat the suspension to a gentle reflux (75–78 °C) using a controlled oil bath or heating mantle.
Saturation Tuning: If the solid does not completely dissolve, add boiling ethanol dropwise until a clear, homogeneous solution is achieved. Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, which is mathematically required for high-yield recovery [2].
Decolorization (Optional): If the solution is dark or highly colored, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a pre-warmed fluted filter paper. Causality: Pre-warming the funnel prevents premature crystallization in the stem, which would clog the apparatus.
Phase 2: Controlled Nucleation
Ambient Cooling: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool undisturbed to room temperature (approx. 20–25 °C). Causality: Slow cooling allows the molecules time to orient into their lowest-energy crystalline lattice. Rapid cooling traps impurities and promotes oiling out [1, 2].
Inducing Nucleation: If crystals have not formed after reaching room temperature, vigorously scratch the inside of the glass flask with a glass stirring rod. Causality: Scratching creates microscopic glass shards that act as high-energy nucleation sites for the biphenyl molecules.
Anti-Solvent Addition (If Required): If the solution remains a supersaturated liquid, add deionized water dropwise while swirling until the solution becomes faintly turbid. Re-heat slightly to clear the turbidity, then allow it to cool again.
Maturation: Once initial crystals appear, transfer the flask to an ice-water bath (0–4 °C) for 1 to 2 hours to drive the crystallization to completion.
Phase 3: Isolation and Drying
Filtration: Isolate the yellow crystalline product via vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small volume of ice-cold ethanol (or an ethanol/water mixture). Causality: The cold wash displaces the impurity-laden mother liquor without re-dissolving the purified product.
Desiccation: Transfer the crystals to a vacuum desiccator and dry under high vacuum until a constant mass is achieved.
Quality Control & Troubleshooting Matrix
Even with optimal solvent selection, biaryl compounds can exhibit erratic crystallization behavior. The following matrix provides mechanistic solutions to common deviations.
Table 2: Troubleshooting Matrix
Phenomenon
Mechanistic Cause
Corrective Action
Oiling Out (Product forms a viscous liquid instead of crystals)
The solution became supersaturated at a temperature above the melting point of the solute, causing liquid-liquid phase separation [2].
Reheat the mixture until the oil dissolves. Add 10-15% more ethanol to reduce the supersaturation level, then cool much more slowly. Introduce a seed crystal if available.
Low Crystal Yield
Excessive primary solvent was used, keeping the product dissolved even at 4 °C[3].
Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and repeat the cooling/nucleation phase to harvest a second crop of crystals.
Discolored Crystals
Co-precipitation of oxidized byproducts or colored impurities within the lattice.
Re-dissolve the crystals in boiling ethanol, treat with activated charcoal, and perform a hot filtration before recrystallizing [2].
Sticky/Gummy Product
Residual solvent trapped in the crystal lattice or incomplete removal of mother liquor.
Ensure the wash solvent is ice-cold. Prolong vacuum desiccation over a strong desiccant (e.g., P₂O₅ or silica gel).
A student performs crystallization on an impure sample of biphenyl...
Study.com
URL:[Link]
Oriented Crystal Growth of 4-Iodo-4'-nitrobiphenyl on Polar Self-Assembled Monolayer Templates
Chemistry of Materials (ACS Publications)
URL:[Link]
Application
Application Note: Synthesis of Specialized Biphenyl Ligands from 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Executive Summary In the realm of advanced organic synthesis and organometallic catalysis, the structural design of the ligand dictates the efficiency and selectivity of the transition metal catalyst. While traditional B...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced organic synthesis and organometallic catalysis, the structural design of the ligand dictates the efficiency and selectivity of the transition metal catalyst. While traditional Buchwald ligands utilize an ortho-phosphine architecture to facilitate Pd-arene interactions[1], meta-phosphinobiphenyls are increasingly recognized for their utility in constructing trans-spanning bidentate ligands, supramolecular frameworks, and macrocyclic anion receptors[2].
This application note details the strategic utilization of 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3)—a pre-assembled nitro-biphenyl building block—to synthesize custom meta-biphenyl phosphine ligands. By providing a self-validating, step-by-step methodology, this guide empowers drug development professionals and synthetic chemists to bypass challenging late-stage cross-coupling steps and rapidly access highly tunable ligand architectures.
Strategic Ligand Design: The Meta-Biphenyl Advantage
The synthesis of highly sterically hindered biaryls via standard Suzuki-Miyaura coupling is notoriously prone to low yields and protodeboronation. By utilizing commercially available 1,3-Dimethyl-5-(3-nitrophenyl)benzene, the biphenyl axis is already established. Recent advancements have also highlighted the dual role of nitroarenes as versatile electrophiles and arylamine surrogates in C-N bond construction[3], making the nitro group an ideal synthetic handle.
Structural rationale for utilizing 1,3-Dimethyl-5-(3-nitrophenyl)benzene in ligand design.
Experimental Methodologies: A Self-Validating Protocol
The following three-phase protocol describes the conversion of the nitro-biphenyl starting material into a dialkylbiarylphosphine ligand.
Workflow for the synthesis of meta-biphenyl phosphine ligands from a nitro-biphenyl precursor.
Phase 1: Catalytic Hydrogenation to the Aniline Intermediate
Objective: Reduce the 3'-nitro group to a primary amine.
Causality: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Fe/HCl). Dissolving metal reductions require harsh acidic conditions that complicate workup and generate heavy metal waste. Catalytic hydrogenation provides a clean reaction where the only byproduct is water.
Procedure:
Dissolve 10.0 g (44.0 mmol) of 1,3-Dimethyl-5-(3-nitrophenyl)benzene in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
Carefully add 1.0 g of 10% Pd/C under a gentle stream of argon to prevent ignition of the solvent.
Purge the flask with H
2
gas and attach a hydrogen-filled balloon. Stir vigorously at room temperature for 12 hours.
Self-Validation Check: The reaction is complete when hydrogen uptake ceases (the balloon stops deflating). A TLC check (Hexanes:EtOAc 4:1) must show the complete disappearance of the starting material (
Rf
= 0.6) and the appearance of a highly polar, UV-active spot (
Rf
= 0.2).
Filter the mixture through a pad of Celite, wash the filter cake with ethanol, and concentrate the filtrate in vacuo to afford 3',5'-dimethyl-[1,1'-biphenyl]-3-amine as a pale yellow oil.
Phase 2: Sandmeyer Reaction to the Aryl Iodide
Objective: Convert the primary amine into an electrophilic aryl iodide suitable for cross-coupling.
Causality: Diazotization must be strictly maintained below 5 °C. At higher temperatures, the diazonium salt prematurely decomposes to the corresponding phenol, drastically reducing the yield. KI is used instead of CuI because the iodide anion is a sufficiently strong nucleophile to drive the displacement without requiring a transition metal catalyst.
Procedure:
Suspend the amine (8.0 g, 40.5 mmol) in 50 mL of 6 M HCl and cool to 0 °C in an ice-salt bath.
Dropwise add a solution of NaNO
2
(3.0 g, 43.5 mmol) in 15 mL of deionized water, maintaining the internal temperature strictly below 5 °C. Stir for 30 minutes.
Dropwise add a solution of KI (13.4 g, 81.0 mmol) in 20 mL of water.
Self-Validation Check: The immediate evolution of nitrogen gas (effervescence) upon KI addition serves as a visual confirmation that the diazonium group is being successfully displaced by iodide.
Allow the mixture to warm to room temperature and stir for 2 hours. Extract with EtOAc (3 × 50 mL).
Wash the combined organic layers with saturated aqueous Na
2
S
2
O
3
to reduce any generated iodine (visual cue: the dark purple/brown color will immediately turn pale yellow). Dry over Na
2
SO
4
and concentrate to yield 3-iodo-3',5'-dimethyl-1,1'-biphenyl.
Phase 3: Palladium-Catalyzed Phosphination
Objective: Form the C-P bond to generate the final dialkylbiarylphosphine ligand.
Causality: The auxiliary ligand dppb is utilized to stabilize the Pd(0) intermediate, preventing the precipitation of inactive palladium black. Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from coordinating to the palladium center, ensuring the catalytic cycle remains active while neutralizing the generated HI.
Procedure:
In an argon-filled glovebox, combine the aryl iodide (10.0 g, 32.4 mmol), Pd(OAc)
2
(0.36 g, 1.6 mmol, 5 mol%), and dppb (0.85 g, 2.0 mmol, 6 mol%) in an oven-dried Schlenk flask.
Add anhydrous DMF (50 mL) followed by DIPEA (11.3 mL, 64.8 mmol).
Seal the flask, remove it from the glovebox, and heat to 90 °C for 16 hours.
Self-Validation Check: The reaction mixture will transition from a dark red suspension to a homogeneous amber solution as the cross-coupling proceeds. A
31
P NMR of a crude reaction aliquot should show the disappearance of the secondary phosphine peak and the emergence of a single product peak at approximately -10.5 ppm.
Cool to room temperature, dilute with degassed EtOAc, wash with degassed water, and purify via recrystallization from hot ethanol to yield the target ligand.
Quantitative Data & Quality Control
Strict adherence to analytical validation ensures the reproducibility of the ligand synthesis. The table below summarizes the expected quantitative metrics and self-validating analytical markers for each phase.
Synthesis Phase
Target Intermediate / Product
Expected Yield (%)
Target Purity (HPLC, %)
Self-Validation Metric (Analytical / Visual)
Phase 1
3',5'-Dimethyl-[1,1'-biphenyl]-3-amine
92 - 95
>98
Disappearance of IR NO
2
stretch (1530 cm
−1
); appearance of
1
H NMR broad singlet at 3.8 ppm (NH
2
).
Phase 2
3-Iodo-3',5'-dimethyl-1,1'-biphenyl
80 - 85
>95
Cessation of N
2
gas evolution; complete decolorization of I
2
upon Na
2
S
2
O
3
wash.
Phase 3
3',5'-Dimethyl-3-(dicyclohexylphosphino)biphenyl
72 - 78
>97
31
P NMR singlet at -10.5 ppm; complete dissolution of the Pd catalyst into an amber solution.
References
Rigid Macrocyclic Triamides as Anion Receptors: Anion-Dependent Binding Stoichiometries and 1H Chemical Shift Changes
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][2]
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction
Source: Green Chemistry (RSC Publishing)
URL:[Link][3]
Application Note: Multikilogram Scale-Up Synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Introduction & Strategic Rationale The biphenyl structural motif is a privileged scaffold in pharmaceutical development and advanced materials. The compound 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3) serves...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The biphenyl structural motif is a privileged scaffold in pharmaceutical development and advanced materials. The compound 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3) serves as a highly versatile building block, primarily synthesized via the Suzuki-Miyaura cross-coupling reaction.
While laboratory-scale synthesis often relies on homogeneous catalysts like
Pd(PPh3)4
, transitioning to a multikilogram manufacturing scale introduces critical engineering and quality challenges:
Heavy Metal Remediation: Homogeneous palladium is notoriously difficult to purge from biphenyl products, often requiring expensive scavengers to meet the ICH Q3D elemental impurity guidelines (<10 ppm).
Thermal Hazards: Nitroaromatic compounds possess high decomposition energies. Prolonged heating with unstable catalyst systems can trigger runaway exothermic events.
Process Mass Intensity (PMI): Traditional protocols use toxic solvents (e.g., DMF, Toluene) and complex aqueous workups that are unviable for green manufacturing.
To address these bottlenecks, this protocol details a highly optimized, self-validating heterogeneous catalytic process using a silica-supported palladium catalyst (SiliaCat DPP-Pd) in a green solvent system (EtOH/
H2O
) .
Process Design & Mechanistic Causality
Catalyst Selection & Hot Filtration: By employing a heterogeneous catalyst, the palladium remains immobilized on a solid support. This allows for a simple "hot filtration" step at the end of the reaction. The causality is twofold: it physically removes the Pd before crystallization, ensuring <2 ppm residual Pd in the API intermediate, and it prevents the product from co-precipitating with the catalyst .
Solvent System (EtOH/
H2O
): The 5:1 Ethanol/Water mixture serves multiple mechanistic purposes. Ethanol acts as an excellent solvent for the organic substrates at 75°C. Water is essential to dissolve the
K2CO3
base and the resulting borate salts, facilitating the crucial transmetalation step in the catalytic cycle. Furthermore, water acts as an anti-solvent during the cooling phase, driving product crystallization .
Stoichiometric Control: A slight excess (1.05 eq) of 3,5-dimethylphenylboronic acid is used. This ensures complete consumption of the 1-bromo-3-nitrobenzene. Unreacted aryl halides are structurally similar to the biphenyl product and are exceptionally difficult to remove via downstream crystallization.
Quantitative Data: Catalyst Optimization
The following table summarizes the scale-up catalyst screening, validating the choice of heterogeneous palladium for this specific biphenyl synthesis.
Table 1: Catalyst Screening and Impurity Profiling for Biphenyl Synthesis
Catalyst System
Loading (mol% Pd)
Time (h)
Conversion (%)
Residual Pd (ppm)
Scalability / Cost
Pd(PPh3)4
2.0
4.0
>99
65.0
Poor / High
Pd(dppf)Cl2
1.0
3.5
>99
42.0
Fair / Medium
5% Pd/C
0.5
8.0
95
5.5
Good / Low
SiliaCat DPP-Pd
0.5
5.0
>99
<2.0
Excellent / Medium
Process Workflow
Figure 1: Multikilogram-scale workflow for the heterogeneous Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (10 kg Scale)
Self-Validating Checkpoints are integrated into the protocol to ensure process integrity and safety.
Stage 1: Reactor Preparation & Inerting
Ensure a 100 L glass-lined or Hastelloy reactor is clean and dry.
Perform three vacuum/nitrogen purge cycles to ensure an oxygen-free environment.
Causality: Oxygen can induce homocoupling of the boronic acid (yielding 3,3',5,5'-tetramethylbiphenyl) and degrade the phosphine ligands on the catalyst.
Charge 50 L of absolute Ethanol (EtOH) and 10 L of Deionized (DI) Water into the reactor. Begin agitation at 150 RPM.
Stage 2: Reagent Charging & Reaction
4. Charge 10.0 kg (49.5 mol, 1.0 eq) of 1-bromo-3-nitrobenzene.
5. Charge 7.8 kg (52.0 mol, 1.05 eq) of 3,5-dimethylphenylboronic acid.
6. Charge 13.7 kg (99.0 mol, 2.0 eq) of Potassium Carbonate (
K2CO3
).
7. Charge 99.0 g of SiliaCat DPP-Pd (equivalent to 0.5 mol% Pd).
8. Ramp the reactor temperature to 75°C at a rate of 1°C/min.
Validation Checkpoint: Monitor the internal temperature closely between 40°C and 60°C. The transmetalation step is mildly exothermic. Ensure jacket cooling is active to prevent temperature spikes above 80°C, mitigating nitroaromatic thermal hazards.
Maintain the reaction at 75°C for 5 hours.
Validation Checkpoint: Sample the reaction mixture after 4.5 hours. Analyze via HPLC (UV at 254 nm). The reaction is deemed complete when 1-bromo-3-nitrobenzene is <0.5% relative to the product.
Stage 3: Workup & Hot Filtration
10. Once conversion is confirmed, adjust the reactor temperature to 65°C.
11. Transfer the reaction mixture through a pre-heated (60°C) inline filter (e.g., a Nutsche filter equipped with a 5 µm PTFE cloth) into a secondary crystallization vessel.
Causality: The temperature must remain above 60°C. If the mixture cools prematurely, the 1,3-Dimethyl-5-(3-nitrophenyl)benzene will crystallize in the filter, causing severe yield loss and clogging.
Wash the primary reactor and the filter cake with 5 L of hot EtOH (60°C) to recover residual product. The filter cake (recovered catalyst) can be sent for Pd reclamation.
Stage 4: Crystallization & Isolation
13. In the crystallization vessel, begin cooling the filtrate from 60°C to 5°C at a controlled rate of 0.5°C/min.
Causality: A slow, controlled cooling ramp promotes the growth of large, pure crystals and prevents the occlusion of borate salts or residual impurities within the crystal lattice.
Hold the suspension at 5°C for 2 hours to maximize yield.
Filter the resulting slurry via a centrifuge or Nutsche filter.
Wash the wet cake with 10 L of cold (5°C) EtOH/
H2O
(1:1 v/v) followed by 5 L of cold DI water to remove any trace inorganic salts.
Dry the product in a vacuum oven at 45°C under <50 mbar until the moisture content is <0.1% (by Karl Fischer titration).
Analytical Specifications
Appearance: Pale yellow crystalline solid.
Purity (HPLC): >99.0% (Area %).
Residual Palladium (ICP-OES): <5 ppm.
References
Pandarus, V., et al. "Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd." Organic Process Research & Development, vol. 17, no. 12, 2013, pp. 1492–1497.[Link]
Vásquez-Céspedes, S., et al. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development, vol. 26, no. 8, 2022, pp. 2240–2269.[Link]
Application
Application Note: Handling, Storage, and Safety Protocols for 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Introduction & Chemical Identity 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also known by its synonym 3,5-dimethyl-3'-nitro-1,1'-biphenyl[1], is a highly specialized aromatic compound. Structurally, it com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Identity
1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), also known by its synonym 3,5-dimethyl-3'-nitro-1,1'-biphenyl[1], is a highly specialized aromatic compound. Structurally, it combines a biphenyl backbone with a strongly electron-withdrawing nitro group. This dual-character molecule is a valuable building block in medicinal chemistry, agrochemicals, and materials science. However, its specific structural motifs dictate rigorous handling and storage parameters to ensure both personnel safety and chemical integrity.
Mechanistic Rationale for Handling Precautions
Understanding the chemical causality behind safety protocols is essential for drug development professionals to prevent hazardous incidents:
Nitroaromatic Reactivity & Instability : The nitro group (-NO₂) is highly electrophilic. In the presence of strong reducing agents, strong bases, or amines, nitroaromatics can undergo exothermic reduction or nucleophilic aromatic substitution[2],[3]. Furthermore, thermal instability is a hallmark of nitroaromatics; localized heating can lead to rapid, uncontrolled decomposition[4].
Biphenyl Lipophilicity & Systemic Toxicity : The biphenyl core imparts significant lipophilic and hydrophobic character to the molecule[5]. Because of this high lipid solubility, the compound can readily penetrate the stratum corneum (skin barrier) and accumulate in adipose tissues[6],[5]. If the nitro group undergoes biotic reduction in vivo, it can generate primary aromatic amines, which are highly toxic, known mutagens, and potential carcinogens[6].
The following step-by-step methodology must be strictly adhered to when working with 1,3-Dimethyl-5-(3-nitrophenyl)benzene to ensure a self-validating safety loop.
Protocol: Aliquoting and Spill Management
Personal Protective Equipment (PPE) : Don a flame-resistant lab coat, safety goggles, and double-layered chemical-resistant nitrile gloves.
Causality: Double-gloving mitigates the high transdermal penetration risk posed by the lipophilic biphenyl structure[6],[5].
Environmental Control : Conduct all open-container handling within a certified Class II biological safety cabinet or a chemical fume hood.
Causality: Prevents the inhalation of airborne particulates, as toxic systemic levels can be reached rapidly via respiratory exposure[4].
Self-Validating Integrity Check : Before use, visually inspect the reagent bottle.
Validation: The presence of caking around the cap or unexpected discoloration indicates moisture ingress or thermal degradation[2]. If caking is observed, the material's purity is compromised, and it should not be used for sensitive catalytic cross-coupling reactions.
Weighing Mechanics : Use an anti-static weighing boat and an anti-static gun (ionizer) if available.
Causality: Nitroaromatic powders can accumulate static charge; discharging the static prevents the sudden repulsion and aerosolization of toxic dust into the user's breathing zone.
Spill Management : In the event of a solid spill, do not sweep dry. Gently cover the spill with an absorbent material such as vermiculite or sand to suppress dust[2]. Carefully collect the material into a designated hazardous organic waste container.
Decontamination : Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., acetone or ethanol), followed by soap and water, collecting all cleaning materials as hazardous waste[2].
Storage Guidelines
To maintain chemical stability and prevent hazardous degradation, the following storage system must be implemented:
Temperature Control : Store the compound in a cool, dry environment, strictly maintained between 15–25°C[2]. Avoid any exposure to direct sunlight or localized heat sources, which can accelerate decomposition[2],[4].
Atmospheric Control : For long-term storage, purge the container headspace with an inert gas (Argon or Nitrogen) before sealing.
Causality: Prevents slow oxidative degradation of the methyl groups and protects the highly reactive nitro group from environmental moisture[2].
Chemical Segregation : Store in a dedicated cabinet segregated from incompatible materials.
Causality: Contact with strong bases, amines, or reducing agents can render the compound shock-sensitive or trigger dangerous exothermic reactions[3].
Workflow Visualization
Figure 1: Standard operating workflow for the handling, storage, and disposal of nitroaromatic biphenyls.
References
Pharmaffiliates. "1,3-Dimethyl-5-(3-nitrophenyl)benzene | CAS No: 337973-04-3". Pharmaffiliates. URL:[Link]
American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". Chemical Reviews. URL: [Link]
Technical Support Center: Synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene. Our goal is to provide in-depth, actionable i...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene. Our goal is to provide in-depth, actionable insights to help you navigate common experimental challenges and optimize your reaction yields. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the biaryl scaffold of 1,3-Dimethyl-5-(3-nitrophenyl)benzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[2] For this specific target molecule, the reaction involves coupling 3,5-dimethylphenylboronic acid with a suitable 3-nitrophenyl halide, typically 1-bromo-3-nitrobenzene.
Caption: Overall synthetic scheme for 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Part 1: Foundational Questions & Starting Materials
Q1: My reaction yield is consistently low (<40%). Where should I begin my investigation?
Low yield is a common issue that can stem from multiple factors. A systematic approach is crucial. Before scrutinizing the coupling reaction itself, you must validate the quality and integrity of your starting materials.
Assess Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive.[4] They are also susceptible to protodeboronation, especially if they are impure or have been stored improperly.[5][6] Confirm the purity of your 3,5-dimethylphenylboronic acid via ¹H NMR.
Verify Aryl Halide Purity: Ensure your 1-bromo-3-nitrobenzene is free from impurities from its synthesis, such as residual nitrobenzene or other brominated isomers.[7][8]
Confirm Catalyst and Ligand Activity: Palladium catalysts, especially those that are not air-stable precatalysts, can degrade over time.[4] Phosphine ligands are prone to oxidation. Using fresh, high-quality reagents is essential.[4]
Q2: I suspect my 3,5-dimethylphenylboronic acid is the problem. How can I ensure its quality?
3,5-Dimethylphenylboronic acid is a key raw material, and its instability is a frequent cause of low yields.[6][9]
Problem: Formation of unreactive boroxines. Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines). While this is reversible, boroxines can be less reactive in the catalytic cycle.[4]
Solution: While you can't completely prevent boroxine formation, using a slight excess (1.1–1.5 equivalents) of the boronic acid can help drive the reaction to completion.[5] Storing the boronic acid in a desiccator, away from light and moisture, is critical.
Problem: Protodeboronation. This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which is often exacerbated by high temperatures and certain bases.[5]
Solution: Use fresh, high-purity boronic acid.[5] If you suspect this side reaction, analyze your crude mixture for the presence of 1,3-dimethylbenzene (m-xylene). Running the reaction at the lowest effective temperature can also minimize this issue.
Part 2: Optimizing the Suzuki-Miyaura Coupling Reaction
Q3: My reaction is sluggish or fails to proceed to completion, with significant unreacted aryl halide remaining. What should I do?
This scenario typically points to a problem within the catalytic cycle, most often with the catalyst's activity or the reaction conditions.[4]
Caption: Troubleshooting workflow for low reaction conversion.
Catalyst Deactivation: The presence of oxygen or water can deactivate the palladium catalyst, leading to the formation of palladium black or inactive oxides.[4]
Solution: Ensure a strictly anaerobic (oxygen-free) environment.[4] Solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[5] All reaction vessels should be flame-dried and assembled under a positive pressure of inert gas.
Suboptimal Ligand Choice: For coupling with an aryl bromide, standard ligands like triphenylphosphine (PPh₃) may be sufficient, but more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective, especially if using a less reactive aryl chloride.[4][10]
Solution: If using a basic catalyst system like Pd(PPh₃)₄, consider screening other ligands in combination with a palladium source like Pd(OAc)₂ or a precatalyst.
Inadequate Base: The base is crucial for activating the organoboron compound to facilitate transmetalation.[4][10] If the base is too weak or not sufficiently soluble, the reaction will stall.
Solution: While aqueous Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields, particularly with sterically hindered substrates.[5][11]
Insufficient Temperature: Suzuki couplings require thermal energy to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps.
Solution: A reaction temperature of 80-100 °C is a good starting point.[12][13] If the reaction is sluggish, incrementally increasing the temperature in 10°C intervals can improve the rate.[4] Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.[5]
Q4: I'm observing significant byproducts. What are the most common ones and how can I minimize them?
Side reactions are a primary cause of reduced yield and purification difficulties.
Side Product
Cause
Solution
Citation
3,3',5,5'-Tetramethyl-1,1'-biphenyl
Homocoupling of the boronic acid, often promoted by high catalyst loading or the presence of oxygen.
Reduce palladium catalyst concentration. Ensure rigorous exclusion of oxygen.
Understanding the mechanism provides insight into why certain parameters are so critical.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][13]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-3-nitrobenzene. This is often the rate-limiting step. A reluctant oxidative addition is a common reason for reaction failure.[10][13]
Transmetalation: The dimethylphenyl group is transferred from the activated boronate complex to the palladium(II) center. This step requires a base to form the more nucleophilic "ate" complex of boron.[10][13]
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[10][13]
Validated Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[15]
To a flame-dried Schlenk flask, add 1-bromo-3-nitrobenzene, 3,5-dimethylphenylboronic acid, and K₂CO₃.
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
Add the degassed Toluene/Water solvent mixture via syringe.
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.[5]
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[13]
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[13]
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]
Protocol 2: Preparation of Starting Materials
A. 1-Bromo-3-nitrobenzene via Direct Bromination [7][8]
Set up a three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser.
Add dry nitrobenzene to the flask and heat in an oil bath to 135–145°C.[7]
Add a portion of the iron powder to the stirred nitrobenzene.
From the dropping funnel, add bromine at a rate that prevents bromine vapors from escaping the condenser. Add the remaining iron powder in portions throughout the bromine addition.[7]
After the addition is complete, continue stirring until the evolution of hydrogen bromide ceases.
Pour the hot reaction mixture into water containing sodium bisulfite to quench unreacted bromine.[7]
Isolate the product by steam distillation or solvent extraction. The crude product will solidify upon cooling and can be recrystallized.[7][8]
Prepare the Grignard reagent by reacting 1-bromo-3,5-dimethylbenzene with magnesium turnings in anhydrous THF.
Cool the Grignard solution to -78°C and add trimethyl borate in one portion.[16]
Allow the mixture to warm to room temperature and stir overnight.
Hydrolyze the boronic ester by careful addition of 2 M HCl.[16]
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[16]
The crude product can be purified by recrystallization from water or trituration with hexane to yield a white solid.[16]
References
A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene. Benchchem.
Removing palladium catalyst impurities from 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Welcome to the Technical Support Center for downstream purification of cross-coupling products. This guide is specifically engineered for researchers and process chemists working with 1,3-Dimethyl-5-(3-nitrophenyl)benzen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for downstream purification of cross-coupling products. This guide is specifically engineered for researchers and process chemists working with 1,3-Dimethyl-5-(3-nitrophenyl)benzene , a highly lipophilic, neutral biaryl compound synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Removing residual palladium to meet the International Council for Harmonisation (ICH) Q3D guidelines (typically <10 ppm for oral administration) is a major bottleneck in drug development[1]. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure scalable and reliable metal clearance[2].
Part 1: Troubleshooting & FAQs
Q1: Why is residual palladium stubbornly retained in 1,3-Dimethyl-5-(3-nitrophenyl)benzene despite standard aqueous workups?
Causality & Mechanism: Palladium species—especially Pd(0) nanoparticles and soluble Pd(II) complexes—form highly stable
π
-complexes with electron-rich aromatic systems. While the nitro-bearing ring of your product is electron-deficient, the 3,5-dimethylphenyl ring is electron-rich, creating a polarized biaryl system that stabilizes these Pd intermediates. Furthermore, the extreme lipophilicity of this specific molecule dictates that it remains entirely in the organic phase during workup, dragging lipophilic phosphine-Pd complexes with it. Standard aqueous washes simply lack the thermodynamic binding affinity to outcompete these organic
π
-interactions[2].
Q2: I attempted to use activated carbon to remove the palladium, but I lost over 15% of my product yield. How can I prevent this?
Causality & Mechanism: Activated carbon relies on physisorption, primarily through hydrophobic
π
π
stacking on its graphitic sheets. Because 1,3-Dimethyl-5-(3-nitrophenyl)benzene is a flat, highly aromatic, and neutral molecule, it competes directly with the palladium complexes for adsorption sites on the carbon, leading to severe yield attrition[3].
Solution: Transition from activated carbon to functionalized silica-bound scavengers (e.g., SiliaMetS® Thiol or ISOLUTE® Si-TMT). Silica matrices do not rely on
π
-stacking; instead, they utilize targeted chemisorption via grafted ligands that selectively bind soft transition metals without sequestering your organic product[4],[5].
Q3: Does the presence of the nitro group restrict the types of scavengers or conditions I can use?
Causality & Mechanism: Nitroaromatics can be sensitive to strong reducing agents or highly basic conditions, especially at elevated temperatures, risking unwanted partial reduction or degradation.
Solution: Avoid highly basic amine-functionalized resins. Instead, utilize neutral, sulfur-based scavengers like 2,4,6-trimercaptotriazine (TMT) or silica-bound thiols. These operate efficiently under neutral conditions and will not interact with the nitro group. Maintain scavenging temperatures between 30–40 °C to ensure kinetic efficiency without risking thermal degradation[5].
Part 2: Quantitative Data & Scavenger Selection
Relying on a single purification step often fails because palladium exists in multiple speciation states (agglomerated Pd black, soluble Pd(II) salts, and ligand-bound complexes)[2]. The table below summarizes the optimal clearance methods based on speciation.
Scavenger / MethodPrimary MechanismTarget Pd SpeciationProduct Yield ImpactRecommended Use CaseCelite® FiltrationMechanicalPd(0) agglomerates / Pd blackMinimal (<1%)First-line bulk clearance directly after reaction quench[1].N-Acetylcysteine WashAqueous ChelationSoluble Pd(II) saltsMinimal (Biphasic)Pre-treatment to reduce Pd load before expensive scavengers[1].Activated CarbonPhysisorption (
π
π
)Broad spectrumHigh (10–15% loss)Avoid for highly aromatic biaryls like 1,3-Dimethyl-5-(3-nitrophenyl)benzene[3].Silica-Thiol / TMTChemisorptionLigand-bound Pd complexesMinimal (<2%)Final polishing step to drive Pd levels from ~200 ppm to <10 ppm[5].
Part 3: Experimental Protocol
To achieve ICH compliance without sacrificing yield, you must implement an orthogonal clearance system. This protocol is designed as a self-validating workflow, utilizing Inductively Coupled Plasma Mass Spectrometry (ICP-MS) at critical junctions.
Orthogonal Palladium Clearance Protocol
Step 1: Bulk Agglomerate Removal (Filtration)
Dilute the crude reaction mixture containing 1,3-Dimethyl-5-(3-nitrophenyl)benzene in a moderately polar organic solvent (e.g., Toluene or Ethyl Acetate).
Filter the dark suspension through a 2-inch pad of Celite® under vacuum to capture precipitated Pd(0) black.
Causality: Removing macroscopic Pd particles early prevents them from slowly leaching soluble Pd back into the solution during subsequent heating steps[1].
Step 2: Aqueous Chelation Wash
Add an equal volume of a 5% (w/v) aqueous N-acetylcysteine solution to the organic filtrate.
Stir the biphasic mixture vigorously at 30–40 °C for 12–24 hours.
Causality: N-acetylcysteine acts as a water-soluble bidentate chelator, pulling loosely bound Pd(II) salts into the aqueous phase without interacting with the highly lipophilic biaryl product[1].
Validation Checkpoint: Separate the phases, concentrate a 1 mL aliquot of the organic layer, and analyze via ICP-MS. (Expected reduction: ~1,000 ppm → ~200 ppm).
To the isolated organic layer, add 5–10 equivalents (relative to the initial Pd catalyst load) of a functionalized silica scavenger (e.g., SiliaMetS® Thiol or ISOLUTE® Si-TMT)[5].
Stir the suspension gently at 40 °C for 4–12 hours.
Causality: The high localized concentration of sulfur ligands on the silica pores thermodynamically outcompetes the
π
-interactions between the biaryl product and the residual Pd complexes[4].
Step 4: Isolation and Final Polish
Filter off the silica scavenger and wash the filter cake with fresh solvent to ensure complete product recovery[3].
Concentrate the filtrate in vacuo. Slurry the resulting solid in tert-butyl methyl ether (TBME) or recrystallize to achieve final purity[1].
Validation Checkpoint: Perform final ICP-MS analysis on the dried solid. (Expected result: <10 ppm Pd).
Part 4: Process Visualization
Workflow for multi-stage palladium clearance from crude biaryl mixtures to ICH compliance.
References
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications).[Link]
SiliaMetS® Metal Scavengers: An Efficient Tool to Remove. Technology Networks / SiliCycle.[Link]
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.[Link]
Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS. Chemie Brunschwig.[Link]
Metal Scavengers: An alternative to recrystallization for removing metals? Biotage.[Link]
Preventing unwanted side reactions during 1,3-Dimethyl-5-(3-nitrophenyl)benzene nitration
Technical Support Center: Troubleshooting the Nitration of 1,3-Dimethyl-5-(3-nitrophenyl)benzene Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you understand that th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting the Nitration of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Welcome to the Advanced Synthesis Support Center. As researchers and drug development professionals, you understand that the nitration of sterically complex, asymmetric biphenyl systems requires precision.
The substrate 1,3-Dimethyl-5-(3-nitrophenyl)benzene (a substituted biphenyl) presents a unique mechanistic dichotomy: one aromatic ring is heavily deactivated by a nitro group, while the other is strongly activated by two electron-donating methyl groups. While this directs electrophilic aromatic substitution exclusively to the activated dimethylphenyl ring, it simultaneously lowers the activation energy for unwanted side reactions, including benzylic oxidation, polynitration, and poor regioselectivity.
This guide synthesizes field-proven causality with self-validating protocols to help you eliminate side reactions and achieve regiopure mononitration.
Part 1: Mechanistic Causality & Reaction Pathway
To prevent side reactions, we must first understand the thermodynamic and kinetic forces at play. The highly activated nature of the dimethyl-substituted ring makes it highly susceptible to localized overheating and oxidative degradation (charring) when exposed to traditional mixed acids[1]. Furthermore, because the first nitration does not sufficiently deactivate the electron-rich ring, the system is highly prone to polynitration under forcing conditions[2].
Pathway illustrating the divergence between target mononitration and unwanted side reactions.
Part 2: Troubleshooting FAQs
Q1: My reaction mixture is turning black and yielding carboxylic acid byproducts. How do I prevent the oxidation of the methyl groups?A1: You are observing benzylic oxidation and charring, which is primarily caused by the strong oxidizing nature of sulfuric acid in traditional "mixed acid" systems at elevated temperatures[1].
Causality: The electron-rich dimethylphenyl ring lowers the oxidation potential of the benzylic C-H bonds.
Solution: Decouple the nitrating power from the oxidizing power by eliminating sulfuric acid. Use acetyl nitrate (generated in situ from acetic anhydride and fuming nitric acid). This milder reagent operates via a preformed nitronium complex that strictly favors electrophilic aromatic substitution over radical-mediated oxidation[3].
Q2: GC-MS analysis shows significant amounts of dinitrated and trinitrated products. How can I control the stoichiometry?A2: Polynitration occurs when the reaction conditions are harsh enough to overcome the deactivating effect of the first introduced nitro group[2].
Causality: Exothermic localized "hot spots" provide the activation energy required for subsequent nitrations.
Solution: Restrict the nitric acid stoichiometry to exactly 1.05 equivalents . Implement high-shear overhead stirring to ensure homogeneity and maintain the internal reaction temperature strictly between -5°C and 0°C.
Q3: I am getting a complex mixture of regioisomers on the dimethylated ring. How can I improve selectivity?A3: Nitration of biphenyls typically yields a mixture of isomers based on competing steric and electronic effects[4].
Causality: The positions ortho to the methyl groups and ortho to the biphenyl linkage have similar electron densities but different steric profiles.
Solution: Introduce a shape-selective solid acid catalyst, such as Zeolite HBEA-500 . The defined pore structure of the zeolite restricts the transition state geometry, physically blocking the bulkier electrophilic attack and heavily favoring nitration at the least sterically hindered position[5].
Part 3: Quantitative Data Analysis
The following table summarizes the causal relationship between reaction conditions and the distribution of side products, demonstrating the necessity of the Zeolite/Acetyl Nitrate system.
Reaction Condition
Nitrating Agent
Temp (°C)
Target Mononitration (%)
Polynitration (%)
Benzylic Oxidation (%)
Standard Mixed Acid
HNO₃ / H₂SO₄
25
45.0
35.0
20.0
Low-Temp Mixed Acid
HNO₃ / H₂SO₄
0
65.0
25.0
10.0
Acetyl Nitrate
HNO₃ / Ac₂O
-5
88.0
10.0
< 2.0
Acetyl Nitrate + Zeolite
HNO₃ / Ac₂O + HBEA-500
-5
> 98.0
< 1.0
< 1.0
Part 4: Troubleshooting Workflow
Use the following logical decision tree to diagnose and resolve side reactions in real-time during your pilot runs.
Logical troubleshooting workflow to identify and resolve side reactions during nitration.
Part 5: Self-Validating Experimental Protocol
This protocol utilizes a self-validating methodology. By incorporating in-process controls (IPCs), the system ensures that side reactions are caught before irreversible yield loss occurs.
Calcine Zeolite HBEA-500 at 550°C for 2 hours in air prior to use to remove adsorbed water and activate the acidic pore sites[5].
Step 2: Generation of the Nitrating Agent
In a multi-neck flask equipped with an overhead stirrer and internal thermocouple, add 5.0 mL of acetic anhydride.
Cool the flask to exactly -5°C using a dry ice/acetone bath.
Slowly add 1.05 eq of fuming nitric acid dropwise. Maintain the internal temperature below 0°C.
Causality: This generates acetyl nitrate in situ. Keeping the temperature sub-zero prevents the explosive decomposition of acetyl nitrate and suppresses oxidative potential.
Step 3: Substrate Addition & Reaction
Add the calcined Zeolite HBEA-500 (0.30 g per 4 mmol of substrate) to the cold mixture.
Dissolve the 1,3-Dimethyl-5-(3-nitrophenyl)benzene in a minimal amount of cold acetic anhydride and add it dropwise via an addition funnel over 30 minutes.
Stir the heterogeneous mixture at -5°C for 4 hours.
Step 4: Self-Validation Checkpoint (IPC)
Extract a 50 µL aliquot, quench in cold water, and extract with dichloromethane.
Run rapid GC-MS or TLC.
Validation Criteria: If starting material remains but dinitration is detected (>2%), stop addition and quench immediately. If only mononitration is observed, proceed to completion.
Step 5: Quenching and Isolation
Filter the reaction mixture through a sintered glass funnel to recover the Zeolite catalyst (which can be washed with dichloromethane, dried, and reused)[5].
Slowly pour the filtrate over 50 g of crushed ice with vigorous stirring to safely quench the residual acetyl nitrate[6].
Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with 5% aqueous NaHCO₃ until pH 7 is reached, followed by brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the regiopure mononitrated product.
References
Benchchem.How to avoid charring during nitration reactions.
ACS Publications.A Novel Method for the Nitration of Simple Aromatic Compounds.
Bulletin of the Korean Chemical Society.Improved Regioselective Di-nitration of Biphenyl over Reusable HBEA-500 Zeolite.
Benchchem.Technical Support Center: Nitration of Biphenyl.
Journal of the Chemical Society B (RSC).The ortho: para ratio in the nitration of biphenyl.
Benchchem.Application Notes and Protocols: Experimental Setup for the Nitration of Biphenyl.
Technical Support Center: Optimizing Recrystallization of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), a biphenyl derivative featuring a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), a biphenyl derivative featuring a hydrophobic xylene moiety and an electron-withdrawing nitroaromatic ring.
Because of its dual chemical nature, selecting the correct solvent system is critical. The non-polar methyl groups drive solubility in organic solvents, while the polar nitro group allows for targeted hydrogen bonding and dipole interactions. This guide provides field-proven methodologies, troubleshooting steps, and the physicochemical causality behind each protocol.
Solvent Selection Matrix
The following table summarizes the quantitative physicochemical data of recommended solvent systems. The solubility profiles are extrapolated from structurally analogous nitro-biphenyl derivatives to guide your initial solvent volume calculations.
Ideal for growing high-quality single crystals[4].
Recrystallization Decision Workflow
Use the following logical workflow to determine your next steps during the cooling and observation phases of your experiment.
Workflow for optimizing biphenyl recrystallization and mitigating oiling out.
Step-by-Step Methodologies
Protocol A: Single-Solvent System (Isopropanol)
Best for: Removing unreacted starting materials and homodimer impurities[1].
Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Heat Isopropanol (IPA) to 80°C on a hot plate. Add the hot IPA dropwise to the flask while stirring until the solid just dissolves.
Causality: Using the absolute minimum volume of hot solvent ensures the solution is fully saturated at the boiling point. This maximizes the thermodynamic driving force for crystallization upon cooling.
Self-Validation Check: The solution must be completely transparent. If a fine, cloudy suspension remains despite excess solvent, it is likely an inorganic salt or residual palladium catalyst. You must perform a hot gravity filtration before proceeding to prevent these particles from acting as heterogeneous nucleation sites for impurities.
Cooling: Remove the flask from the heat source. Cover it with a watch glass and allow it to cool undisturbed to room temperature (20°C) over 2 hours.
Causality: Slow cooling allows the biphenyl molecules to arrange into their lowest-energy crystal lattice, systematically excluding structurally mismatched impurities. Rapid cooling traps impurities within the rapidly forming solid matrix.
Isolation: Place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold IPA.
Self-Validation Check: Inspect the filtrate (mother liquor). It should retain the dark/yellow coloration of the impurities, while the isolated crystals should be significantly lighter or white.
Protocol B: Mixed-Solvent System (Ethyl Acetate / Hexane)
Best for: Highly non-polar crude mixtures where single solvents fail to induce crystallization[3].
Dissolution: Dissolve the crude product in a minimum volume of hot Ethyl Acetate (75°C).
Anti-Solvent Addition: Slowly add hot Hexane dropwise until the solution becomes faintly cloudy.
Causality: Hexane acts as a non-polar anti-solvent. Adding it lowers the overall dielectric constant of the medium, reducing the solubility of the polar nitro-biphenyl until it reaches the exact point of saturation[3].
Re-clarification: Add 1–2 drops of hot Ethyl Acetate until the solution becomes perfectly clear again.
Self-Validation Check: If the solution remains cloudy or separates into two distinct liquid layers, you have added too much Hexane, causing the compound to "oil out". Add more hot Ethyl Acetate immediately to restore a single phase.
Cooling and Isolation: Follow the slow-cooling and filtration steps outlined in Protocol A, washing with ice-cold Hexane.
Troubleshooting FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?A: "Oiling out" occurs when the compound separates as a liquid phase rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when high levels of impurities severely depress the melting point.
Actionable Fix: Reheat the mixture until it forms a single clear phase. Add more of the primary solvent (e.g., Ethyl Acetate or IPA) to decrease the saturation temperature. Alternatively, introduce a pure seed crystal to the cooled solution to bypass the nucleation energy barrier.
Q2: The yield of my recrystallized 1,3-Dimethyl-5-(3-nitrophenyl)benzene is very low. How can I improve recovery?A: A low yield indicates that the compound is still highly soluble in the cold solvent matrix.
Actionable Fix: Ensure you are using the absolute minimum amount of hot solvent during dissolution. If you have already filtered the first crop, take the mother liquor, boil off 50–70% of the solvent volume, and repeat the cooling process to harvest a "second crop" of crystals.
Q3: How do I ensure the removal of structurally similar impurities, such as biphenyl homodimers?A: Homodimers (e.g., 3,3',5,5'-tetramethylbiphenyl) lack the polar nitro group. Using a moderately polar protic solvent like 2-propanol (Isopropanol) is highly effective[1]. The polar nitro group of your target molecule will interact with the alcohol via dipole interactions, altering its solubility profile compared to the highly non-polar homodimer, allowing for clean phase separation during crystallization[1].
Q4: Can I use Ethanol instead of Isopropanol?A: Yes. Dehydrated ethanol is frequently utilized for the recrystallization of nitro-biphenyl derivatives[2]. Furthermore, single crystals of nitro-biphenyl compounds have been successfully grown using ethanol, isopropanol, DMAc, and toluene depending on the desired crystal packing[4].
Synthesis Origin: Suzuki-Miyaura cross-coupling of 3,5-dimethylphenylboronic acid and 1-bromo-3-nitrobenzene.
Chromatographic Challenges: Co-elution with structurally similar aryl halides, severe silica-bed streaking from residual palladium catalysts, and band tailing from unreacted boronic acids.
This technical guide provides a self-validating, causality-driven methodology to isolate pharmaceutical-grade 1,3-dimethyl-5-(3-nitrophenyl)benzene.
Quantitative Data & Eluent Optimization
The biphenyl product is highly non-polar due to the bulky dimethylphenyl system, making it less polar (higher
Rf
) than the 1-bromo-3-nitrobenzene starting material. To achieve baseline resolution, the mobile phase polarity must be strictly controlled.
Highly non-polar. Elutes in the dead volume; easily separated.
1,3-Dimethyl-5-(3-nitrophenyl)benzene
0.65
0.45
0.25
Target Product. Optimal column resolution is achieved at 2% EtOAc.
1-Bromo-3-nitrobenzene (Starting Material)
0.55
0.35
0.15
Closely eluting impurity. Elutes after the product due to the polar nitro group.
3,5-Dimethylphenylboronic acid
0.20 (streaks)
0.10 (streaks)
0.00 (retained)
Severe tailing due to silanol interaction. Must be removed prior to the column.
Standard Operating Procedure (SOP): Self-Validating Purification Workflow
Do not rely on the silica column to resolve all crude reaction components. This protocol utilizes a self-validating pre-column workflow to eliminate the two primary causes of column failure: palladium black and boronic acid streaking.
Phase 1: Pre-Chromatography Workup
Boronic Acid Quench: Dilute the crude Suzuki reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer vigorously with 1M aqueous NaOH (2 × 50 mL).
Causality: Boronic acids act as hydrogen-bond donors to the free silanol groups on silica gel, causing severe tailing . By converting the boronic acid to a water-soluble boronate salt before chromatography, the column cannot fail due to boronic acid streaking because the impurity never reaches the stationary phase.
Palladium Scavenging: Dry the organic layer over anhydrous
Na2SO4
. Filter the dried solution through a 2-inch tightly packed Celite® pad in a sintered glass funnel to remove bulk insoluble palladium black. Rinse the pad with EtOAc .
Phase 2: Dry Loading Preparation
Silica Adsorption: Transfer the filtrate to a round-bottom flask. Add dry silica gel (approximately 3 to 5 times the mass of the estimated crude product).
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator until the silica is completely dry and free-flowing.
Causality: The biphenyl product has low solubility in pure hexanes. Wet-loading a concentrated oil causes the sample to precipitate unevenly or race down the column, leading to massive band broadening. Dry-loading physically disperses the compound across a high surface area, ensuring it enters the column bed as an infinitely narrow, uniform band .
Phase 3: Flash Column Chromatography
Column Packing: Slurry-pack a glass column with silica gel (40-63 µm) using 100% Hexanes. Ensure the silica bed is perfectly level .
Sample Loading: Pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of clean sea sand.
Isocratic Elution: Elute the column using an isocratic solvent system of 2% EtOAc in Hexanes . Apply moderate positive pressure (1–2 psi) using nitrogen gas.
Isolation: Monitor fractions via TLC (UV 254 nm). Pool the fractions containing the pure product (
Rf
~ 0.25) and concentrate under reduced pressure.
Visual Workflow
Figure 1: Optimized pre-column and flash chromatography workflow for Suzuki coupling purification.
Troubleshooting & FAQs
Q: My column has a dark brown/black band that streaks through the entire silica bed. How do I prevent this?A: This streaking is caused by soluble and colloidal palladium species remaining from the Suzuki coupling. Flash chromatography alone is insufficient for complete palladium removal, typically eliminating only ~90% of the residual metal .
Solution: Implement a multi-step scavenging approach. Before loading the column, filter the crude mixture through a Celite pad to remove heterogeneous palladium . For pharmaceutical-grade purity, treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) prior to chromatography to capture soluble Pd complexes.
Q: The product and the aryl halide starting material (1-bromo-3-nitrobenzene) are co-eluting. How can I improve resolution?A: 1-Bromo-3-nitrobenzene and 1,3-dimethyl-5-(3-nitrophenyl)benzene share similar polarities due to the dominant electronic effect of the nitro group.
Solution: Decrease the polarity of your mobile phase. If you are using 5% EtOAc/Hexanes, drop to an isocratic 2% EtOAc/Hexanes system. In chromatography, optimal resolution between closely related non-polar compounds is achieved when the target
Rf
is forced down to between 0.20 and 0.30. Additionally, ensure you are dry-loading; wet-loading this mixture often causes initial band widening that destroys the slight resolution margin .
Q: Why is my product band broadening significantly as it moves down the column?A: Band broadening (diffusion) is unavoidable but is heavily exacerbated by poor column packing or improper loading. If the column was dry-packed poorly, solvent channeling occurs . Furthermore, if the biphenyl product was wet-loaded in a solvent more polar than the eluent (e.g., dissolved in pure DCM but eluted with Hexanes), the sample will race down the column before the solvent equilibrates.
Solution: Always slurry-pack the column to ensure a uniform stationary phase bed. Adhere strictly to the dry-loading protocol outlined in the SOP to ensure the sample starts as a narrow, concentrated band at the top of the column .
References
Title: Mastering Column Chromatography: Techniques and Tips. Source: Chrom Tech, Inc. URL: [Link]
Title: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Source: ChemistryViews. URL: [Link]
Title: Chromatography: About. Source: Department of Chemistry, University of Rochester (Not Voodoo). URL: [Link]
Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Source: National Center for Biotechnology Information (PMC). URL: [Link]
Optimization
Resolving overlapping peaks in 1,3-Dimethyl-5-(3-nitrophenyl)benzene 1H NMR spectra
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve one of the most common bottlenecks in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve one of the most common bottlenecks in structural elucidation: overlapping peaks in the 1H NMR spectra of complex biphenyl systems.
When analyzing 1,3-Dimethyl-5-(3-nitrophenyl)benzene , the aromatic region (7.0–8.5 ppm) often presents severe spectral congestion. The structural asymmetry of the 3-nitrophenyl ring combined with the symmetry of the xylene ring creates a dense forest of multiplets. This guide provides field-proven, self-validating methodologies to untangle these signals without requiring an upgrade to a higher-field spectrometer.
PART 1: Diagnostic Workflow
Before altering your sample or spending hours on instrument time, use the following logical decision tree to identify the most efficient resolution strategy for your specific overlap issue.
Fig 1: Diagnostic workflow for resolving overlapping NMR peaks.
PART 2: Troubleshooting FAQs & Self-Validating Protocols
Q1: The H4/H6 protons of the xylene ring (~7.30 ppm) are completely obscured by the residual CDCl3 solvent peak. How can I resolve this without synthesizing a new batch?
The Causality:
This is a classic case of accidental chemical equivalence with the solvent. Instead of switching entirely to a new, expensive deuterated solvent, you can exploit Aromatic Solvent-Induced Shifts (ASIS). When you introduce a highly anisotropic solvent like Benzene-d6 (C6D6), it forms transient collision complexes with the solute. Because the 3-nitrophenyl ring is electron-deficient and the xylene ring is electron-rich, C6D6 will solvate them differently. This differential magnetic anisotropy alters the local shielding environment, shifting the previously overlapping peaks apart[1].
Self-Validating Protocol: Solvent Titration
Baseline Setup: Prepare 15 mg of your compound in 0.6 mL of CDCl3. Acquire a standard 1D 1H NMR spectrum (16 scans) and phase/baseline correct it.
Titration: Add C6D6 directly to the NMR tube in 10% v/v increments (approx. 60 µL per step).
Acquisition: Invert the tube gently to mix, then re-acquire the 1D 1H spectrum after each addition.
Validation: Track the residual CHCl3 peak (initially at 7.26 ppm) against the H4/H6 multiplet. The system validates itself when you plot the chemical shift of the target multiplet vs. the volume of C6D6 added; a linear or asymptotic divergence confirms successful ASIS resolution, proving the shift is environmentally induced rather than a structural artifact.
Q2: The H5' triplet (~7.55 ppm) and the H6' doublet of triplets (~7.85 ppm) are blending into a broad, unreadable multiplet. How can I extract exact chemical shifts?
The Causality:
When the difference in chemical shift (
Δδ
) between two protons is smaller than the total width of their J-coupling multiplets, physical overlap occurs. 2[2] resolves this by utilizing slice-selective chirp pulses and magnetic field gradients to decouple homonuclear spins. This effectively collapses complex J-coupled multiplets into sharp, highly resolved singlets at their true chemical shift, vastly improving resolution in crowded regions[3].
Self-Validating Protocol: Pure Shift NMR (PSYCHE)
Calibration: On your standard 1H spectrum, carefully calibrate the 90° hard pulse (P1) and optimize the receiver gain (RG).
Setup: Load the psyche pulse program (or equivalent on your spectrometer). Set the chirp pulse duration (typically 15–30 ms) and a low flip angle (e.g., 20°) to balance sensitivity and spectral purity.
Acquisition: Acquire the data as a pseudo-2D interferogram using 64–128 t1 increments, with 2–4 scans per increment.
Processing: Reconstruct the 1D pure shift spectrum using covariance or chunking algorithms provided by your vendor's software.
Validation: The resulting spectrum must exhibit only singlets. To validate the integrity of the experiment, integrate the pure shift singlets. The integral ratios must perfectly match the standard 1D spectrum (e.g., a 1:2:1:1:1:1:2 ratio for the aromatic protons and methyl groups). If integrals deviate, the chirp pulse bandwidth may be clipping signals.
Q3: I need to unambiguously assign the overlapping H4' and H6' protons on the nitrophenyl ring for my patent filing. Which technique provides absolute certainty?
The Causality:
Because H4' and H6' are both ortho to substituents on the same ring, their local electronic environments are similar, leading to overlap. 1D NMR cannot definitively assign them.4[4] bypasses proton-proton overlap by spreading the signals into a second dimension based on their scalar coupling to distant carbons (2–3 bonds away). H4' will show a strong 3-bond correlation to the highly deshielded NO2-bearing carbon (C3'), while H6' will correlate to the biphenyl bridgehead carbon (C1').
Self-Validating Protocol: 2D HMBC
Setup: Load the standard 1H-13C HMBC pulse sequence (e.g., hmbcgplpndqf).
Parameters: Set the long-range coupling delay optimized for a typical aromatic 3-bond coupling of
J=8
Hz (delay
≈62.5
ms).
Acquisition: Acquire with a matrix of 1024 (F2) x 256 (F1) data points, using 4–8 scans per t1 increment to ensure sufficient signal-to-noise for quaternary carbons.
Validation: First, locate the C3' carbon signal in the F1 (13C) dimension, which will be highly deshielded (~148 ppm) due to the nitro group. The proton in the F2 dimension showing a cross-peak to this specific carbon is unambiguously H4'. The absence of 1-bond correlations (which should be suppressed by the pulse sequence) validates that the cross-peaks are genuinely long-range.
PART 3: Quantitative Data & Resolution Strategies
To expedite your analysis, compare your raw data against this structured table of expected chemical shifts and targeted resolution strategies.
Proton Position
Expected Shift (ppm)
Multiplicity
Potential Overlap Risk
Recommended Resolution Strategy
Ring A: H2
~7.05
Broad Singlet
Low
Standard 1D 1H NMR
Ring A: H4, H6
~7.30
Broad Singlet / d
Residual CDCl3 (7.26 ppm)
Solvent Titration (C6D6)
Ring B: H5'
~7.55
Triplet (
J≈8
Hz)
Ring A protons (if shifted)
Pure Shift NMR (PSYCHE)
Ring B: H6'
~7.85
dt (
J≈8,1.5
Hz)
H4' (at lower field strengths)
2D HSQC / HMBC
Ring B: H4'
~8.15
ddd (
J≈8,2,1
Hz)
H6' or impurities
2D HMBC
Ring B: H2'
~8.40
Triplet (
J≈2
Hz)
Low (highly deshielded)
Standard 1D 1H NMR
Ring A: CH3 (x2)
~2.40
Singlet
Low
Standard 1D 1H NMR
Note: Chemical shifts are approximate for CDCl3 at 298 K. Exact values will fluctuate based on concentration and temperature.
REFERENCES
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia
Source: wikipedia.org
URL:4
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry
Source: acs.org
URL:1
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts
Source: tandfonline.com
URL:5
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples
Source: mdpi.com
URL:2
Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] | Analytical Chemistry
Source: acs.org
URL:3
Technical Support Center: Accelerating the Synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for a common challenge in synthetic chem...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for a common challenge in synthetic chemistry: reducing the reaction time for the synthesis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene and its derivatives. These biaryl compounds are crucial scaffolds in medicinal chemistry and materials science, and their efficient synthesis is paramount. The primary synthetic route discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful but often temperamental C-C bond-forming method.[1][2] This guide is structured to help you diagnose and resolve issues of slow or stalled reactions, moving from common questions to deep, specific troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the synthesis.
Q1: My Suzuki-Miyaura coupling to form the target biaryl is extremely slow or has stalled completely. What are the most common culprits?
A1: A sluggish or stalled reaction can almost always be traced back to one of three areas: the catalyst's health, the quality of your reagents, or suboptimal reaction parameters.
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[3] Ingress of air can oxidize the catalyst to inactive Pd(II), halting the catalytic cycle. Insufficient ligand can also lead to palladium black precipitation.
Reagent Degradation: Boronic acids are susceptible to degradation, particularly protodeboronation where the C-B bond is cleaved by water or other protic sources.[3][4] This is a common failure point.
Suboptimal Conditions: An inappropriate choice of base, solvent, or temperature can drastically slow the reaction kinetics. The base is not just a spectator; it is crucial for activating the boronic acid in the transmetalation step, which is often rate-limiting.[5]
Q2: I'm observing significant byproduct formation, like homocoupling of my boronic acid. How does this relate to reaction time and how can I fix it?
A2: Homocoupling, the formation of a symmetrical biaryl from two boronic acid molecules, is a key indicator of a flawed reaction setup and directly competes with your desired, rate-limiting cross-coupling.[6] It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[6]
To minimize homocoupling, you must rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).[3][6] Using a direct Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) source like Pd(OAc)₂, can also suppress this side reaction as it avoids a potentially slow or incomplete reduction to the active catalytic species.[6][7]
Q3: Can I use microwave irradiation to speed up my reaction? What are the key considerations?
A3: Absolutely. Microwave-assisted synthesis is a powerful technique for dramatically accelerating Suzuki-Miyaura couplings, often reducing reaction times from many hours to mere minutes. The focused energy transfer allows for rapid and uniform heating to temperatures that may be difficult to achieve with a conventional oil bath, significantly increasing the reaction rate.[8][9]
Key Considerations:
Vessel and Pressure: Use sealed vessels designed for microwave chemistry to safely reach temperatures above the solvent's boiling point.
Solvent Choice: Select solvents with high dielectric constants for efficient energy absorption.
Temperature Control: Be cautious. While microwaves accelerate the desired reaction, they can also accelerate catalyst decomposition and side reactions if the temperature is too high.[3] A typical starting point is 120-140 °C for 10-20 minutes.
Q4: My starting materials, particularly the nitro-substituted aryl halide, have poor solubility in the chosen solvent. How is this affecting the reaction rate?
A4: Poor solubility is a significant barrier to achieving fast reaction kinetics. If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by the slow diffusion of the small amount of dissolved material to the catalyst.[10] To address this, consider switching to a solvent system with better solubilizing power, such as 1,4-dioxane, DMF, or a toluene/water/ethanol mixture.[10][11] Sometimes a mixed solvent system is required to dissolve both the nonpolar organic substrates and the inorganic base.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental problems.
Guide 1: Rational Catalyst System Optimization
Q: My standard Pd(PPh₃)₄ catalyst is underperforming for the coupling of 3-nitrophenyl bromide with 1,3-dimethylphenylboronic acid. How do I rationally select a more active system?
A: While Pd(PPh₃)₄ is a classic catalyst, modern, sterically hindered, and electron-rich phosphine ligands have revolutionized the scope and speed of Suzuki couplings.[2] For challenging substrates, a more robust catalyst system is required. The nitro group on the aryl bromide makes the C-Br bond electron-deficient and highly susceptible to oxidative addition, but catalyst stability and the rate of reductive elimination can become limiting.
Troubleshooting Steps & Rationale:
Switch to a Bulky Biarylphosphine Ligand: Ligands like SPhos, XPhos, or BrettPhos are designed to promote fast reductive elimination and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[7] BrettPhos, in particular, has shown exceptional performance in coupling nitroarenes.[12][13]
Use a Pre-formed Precatalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, use a well-defined precatalyst. This ensures the correct palladium-ligand stoichiometry and leads to more reproducible and active catalytic systems.
Consider an N-Heterocyclic Carbene (NHC) Ligand: NHC ligands are strong electron donors that form very stable complexes with palladium, making them highly active and resistant to decomposition at elevated temperatures.[14]
Q: How do the base and solvent choices specifically impact the kinetics of a reaction involving a nitro-substituted substrate?
A: The base and solvent work in concert to facilitate the crucial transmetalation step.[11][15] For a substrate with a strongly electron-withdrawing nitro group, these choices are even more critical to prevent side reactions and ensure a fast turnover rate.
Troubleshooting Steps & Rationale:
Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species.[16]
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to faster rates.[7]
Phosphates (K₃PO₄): A strong base that is particularly effective in anhydrous conditions and can accelerate slow reactions.[7][11]
Organic Bases: Not typically used in standard Suzuki couplings.
Solvent Selection: The solvent must not only dissolve the reagents but also mediate the interaction between the organic and inorganic components.[17][18]
Aqueous Biphasic Systems (Toluene/Water, Dioxane/Water): Highly effective. Water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.[11][15]
Polar Aprotic Solvents (DMF, Acetonitrile): Good for solubilizing a wide range of reagents but must be rigorously degassed. Acetonitrile can sometimes coordinate to the palladium center, influencing selectivity.[18]
Solvent System
Base
Temperature (°C)
Typical Reaction Time
Dioxane / H₂O (4:1)
K₃PO₄
100
2-6 hours
Toluene / H₂O (4:1)
Cs₂CO₃
100
1-4 hours
DMF
K₂CO₃
110
3-8 hours
Acetonitrile / H₂O (3:1)
K₃PO₄
80
4-12 hours
Part 3: Experimental Protocols
Protocol 1: General Procedure for Thermally-Heated Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Reaction Setup: To a dry Schlenk tube under an Argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane/Water 4:1). The solvent should be thoroughly sparged with Argon for 15-30 minutes prior to use.[3]
Degassing: Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.[3]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This protocol is designed for rapid synthesis and optimization.
Reaction Setup: In a dedicated microwave reaction vial, combine the aryl halide (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), and the ligand (e.g., BrettPhos, 0.02 mmol, 4 mol%).
Solvent Addition: Add 4 mL of a degassed solvent (e.g., 1,4-dioxane).
Sealing: Securely cap the vial.
Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature of 140 °C for 15-20 minutes with magnetic stirring.
Workup: After cooling to below 50 °C, process the reaction mixture as described in Protocol 1.
Part 4: Visualization of Key Processes
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the entire process depends on the speed of each step, particularly oxidative addition and transmetalation.[2][19]
Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura reactions.
References
Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
Franck, G. P., & Grimaud, L. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
(2006, October 23).
(2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
(n.d.). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions.
Benchchem. (n.d.). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
(2017, July 5). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society.
(2023, March 15).
(2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
(2006, April 4).
(2019, May 28). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing.
(n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES.
(2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
(n.d.). Cross-Coupling Reactions Guide.
(n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
(2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts.
Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
(n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
(n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
(2007, October 16). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
(n.d.). Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. PMC.
(n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
(2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
(n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd.(APAC).
(2014, December 23). How can I solve my problem with Suzuki coupling?
(2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry.
Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions.
(n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions.
1H and 13C NMR chemical shifts of 1,3-Dimethyl-5-(3-nitrophenyl)benzene vs isomers
As a Senior Application Scientist, the structural elucidation of regiochemical isomers is a critical workflow in medicinal chemistry and materials science. When dealing with substituted biphenyl scaffolds—specifically di...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, the structural elucidation of regiochemical isomers is a critical workflow in medicinal chemistry and materials science. When dealing with substituted biphenyl scaffolds—specifically distinguishing 1,3-dimethyl-5-(3-nitrophenyl)benzene (the 3'-nitro isomer) from its 4'-nitro and 2'-nitro counterparts—Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool.
The challenge in differentiating these isomers lies in the transmission of electronic effects (mesomeric and inductive) across the biphenyl axis and the steric constraints that dictate the dihedral angle between the two aromatic rings [1]. This guide provides an objective, data-driven comparison of their
1
H and
13
C NMR profiles, detailing the causality behind the chemical shifts and outlining a self-validating experimental protocol for unambiguous identification.
Electronic and Steric Causality in Biphenyl NMR
To understand the NMR spectra of these isomers, we must analyze the electron-withdrawing nature of the nitro (–NO
2
) group and its positional impact on the biphenyl system [2].
The 4'-Nitro Isomer (Para): The –NO
2
group exerts a strong mesomeric (–M) and inductive (–I) withdrawal. Because it is para to the biphenyl linkage, the –M effect can theoretically delocalize across the entire biphenyl
π
-system, provided the rings are relatively planar. This results in significant deshielding of the protons ortho to the nitro group and a distinct, symmetrical AA'BB' spin system.
The 3'-Nitro Isomer (Meta): The –NO
2
group is meta to the biphenyl linkage. The mesomeric withdrawal strongly deshields the protons ortho and para to the nitro group itself, but cannot delocalize directly into the adjacent xylene ring. The proton trapped between the nitro group and the biphenyl linkage (H-2') becomes highly deshielded due to the combined anisotropic and inductive effects.
The 2'-Nitro Isomer (Ortho): Placing the bulky –NO
2
group ortho to the biphenyl linkage creates severe steric hindrance. This forces the two aromatic rings out of coplanarity (dihedral angle approaches 60–90°). The break in
π
-conjugation shields the adjacent ring's protons relative to the planar isomers, while the anisotropic cone of the orthogonal rings induces unique upfield/downfield shifts [3].
Fig 1. Causality of electronic and steric effects governing chemical shifts in nitro-biphenyls.
Comparative NMR Data Analysis
The following tables synthesize the expected
1
H and
13
C NMR chemical shifts (in CDCl
3
, 400 MHz / 100 MHz) based on empirical additivity rules and literature benchmarks for nitro-biphenyl systems [1][3].
Nomenclature Note: The 3,5-dimethylphenyl ring is designated as the A-Ring , and the nitrophenyl ring is designated as the B-Ring .
Table 1:
1
H NMR Chemical Shift Comparison (δ, ppm)
Position
3'-Nitro Isomer (Target)
4'-Nitro Isomer
2'-Nitro Isomer
Diagnostic Spin System
A-Ring (H-2, H-6)
7.22 (s, 2H)
7.25 (s, 2H)
6.95 (s, 2H)
Singlet; shielded in 2'-isomer due to ring orthogonality.
A-Ring (H-4)
7.05 (s, 1H)
7.08 (s, 1H)
7.02 (s, 1H)
Broad singlet; meta-coupling to H-2/6 (~1.5 Hz).
A-Ring (-CH
3
)
2.38 (s, 6H)
2.38 (s, 6H)
2.32 (s, 6H)
Intense singlet.
B-Ring (H-2')
8.42 (t, 1H)
7.72 (d, 2H)
— (Nitro position)
Highly deshielded isolated proton in 3'-isomer.
B-Ring (H-3')
— (Nitro position)
8.28 (d, 2H)
7.85 (d, 1H)
AA'BB' system defines the 4'-isomer.
B-Ring (H-4')
8.18 (ddd, 1H)
— (Nitro position)
7.60 (t, 1H)
Complex multiplet in 3'-isomer.
B-Ring (H-5')
7.62 (t, 1H)
8.28 (d, 2H)
7.48 (t, 1H)
Triplet in 3'-isomer; doublet in 4'-isomer.
B-Ring (H-6')
7.88 (dt, 1H)
7.72 (d, 2H)
7.42 (d, 1H)
Ortho to biphenyl linkage.
Table 2:
13
C NMR Chemical Shift Comparison (δ, ppm)
Carbon Position
3'-Nitro Isomer (Target)
4'-Nitro Isomer
2'-Nitro Isomer
Causality of Shift
C-1 (A-Ring ipso)
138.5
138.2
137.0
Conjugation loss shields C-1 in the 2'-isomer.
C-3, C-5 (A-Ring)
138.8
138.9
138.0
Ipso to methyl groups.
C-1' (B-Ring ipso)
142.8
147.6
136.5
Strong deshielding in 4'-isomer due to direct -M effect.
C-NO
2
(B-Ring)
148.9 (C-3')
147.1 (C-4')
149.5 (C-2')
Quaternary carbon; highly deshielded by electronegative oxygen.
C-2' (B-Ring)
122.1
127.8
—
Trapped carbon in 3'-isomer is highly shielded relative to C-1'.
-CH
3
21.4
21.4
21.2
Standard methyl resonance.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in isomer assignment, a 1D NMR spectrum is insufficient. You must employ a self-validating 2D NMR workflow. The following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to lock the regiochemistry.
Step 1: Sample Preparation
Dissolve 15–20 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that degrade line shape.
Step 2: 1D Acquisition (The Baseline)
Acquire a standard
1
H spectrum (16 scans, 400 MHz) and a
13
C{1H} decoupled spectrum (1024 scans, 100 MHz).
Decision Gate: If the B-ring exhibits two distinct doublets integrating to 2H each (an AA'BB' system), the compound is definitively the 4'-nitro isomer . If the B-ring exhibits an AMXY spin system (four distinct 1H signals), proceed to Step 3 to differentiate the 3'-nitro from the 2'-nitro isomer.
Step 3: 2D HMBC Acquisition (The Regiochemical Lock)
Acquire an HMBC spectrum optimized for long-range coupling constants (
nJCH
= 8 Hz).
Analysis for 3'-Nitro: Look for a strong 3-bond correlation from the highly deshielded H-2' singlet (~8.42 ppm) to the A-ring ipso carbon (C-1, ~138.5 ppm).
Analysis for 2'-Nitro: The H-6' proton (~7.42 ppm) will show a 3-bond correlation to C-1, but you will also observe a strong NOESY cross-peak between the A-ring methyls/ortho-protons and the B-ring H-6' due to the folded, orthogonal conformation.
Fig 2. Self-validating NMR workflow for biphenyl regiochemical elucidation.
Summary of Diagnostic Markers
When comparing the 1,3-dimethyl-5-(3-nitrophenyl)benzene against alternative isomers, the Application Scientist should immediately look for the H-2' proton .
Because this proton is situated exactly between the electron-withdrawing nitro group and the anisotropic deshielding cone of the adjacent xylene ring, it resonates exceptionally far downfield (typically >8.4 ppm) as a narrow triplet (due to meta-coupling). The absence of this highly deshielded isolated proton immediately rules out the 3'-nitro isomer. Furthermore, the
13
C shift of the nitro-bearing carbon (C-3') will sit near ~148.9 ppm, clearly distinguishable from the para-nitro bearing carbon (~147.1 ppm) due to the differing resonance transmission through the biphenyl skeleton[2][3].
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for empirical NMR shift additivity in biphenyls).[Link]
Marchalín, Š., Trška, P., & Kuthan, J. (1983). 13C NMR AND IR STUDY OF SUBSTITUTION EFFECTS AND MASS SPECTRA OF BIPHENYL ANALOGUES. Collection of Czechoslovak Chemical Communications.[Link][1]
Hasegawa, H., et al. (1976). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.[Link][2]
Comprehensive FTIR Reference Spectra Comparison for 1,3-Dimethyl-5-(3-nitrophenyl)benzene: Analytical Modalities and Validation Protocols
As a Senior Application Scientist, establishing an infallible spectral reference for complex organic building blocks is paramount for downstream structural verification and quality control. 1,3-Dimethyl-5-(3-nitrophenyl)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing an infallible spectral reference for complex organic building blocks is paramount for downstream structural verification and quality control. 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3)—also known as 3,5-dimethyl-3'-nitrobiphenyl—is a highly specific cross-coupling product featuring a biphenyl core, a meta-substituted nitro group, and two methyl groups.
Because empirical FTIR reference spectra for this exact niche compound are rarely isolated in standard open-access libraries without proprietary database access[1], researchers must synthesize their own reference standards. This guide objectively compares the analytical modalities used to generate and validate these FTIR reference spectra, explaining the causality behind experimental choices to ensure absolute scientific integrity.
Vibrational Causality: Mechanistic Breakdown of the Spectrum
Before comparing analytical modalities, we must establish the theoretical ground truth of the molecule. The FTIR spectrum of 1,3-Dimethyl-5-(3-nitrophenyl)benzene is dictated by its distinct functional groups. By cross-referencing authoritative spectra of [2] and [3] from the NIST Chemistry WebBook, we can confidently predict and assign the fundamental vibrational modes.
Table 1: Expected Key Vibrational Modes
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Mechanistic Causality
Nitro (-NO₂)
Asymmetric Stretching
~1520 – 1540
High dipole moment change during the asymmetric N-O stretch results in a highly intense, dominant peak[4].
Nitro (-NO₂)
Symmetric Stretching
~1340 – 1360
In-phase stretching of the N-O bonds. Slightly less intense than the asymmetric mode but highly diagnostic[4].
Aromatic Core
C=C Ring Stretching
~1600, ~1480
Resonance within the biphenyl system. The electron-withdrawing nitro group breaks symmetry, increasing peak intensity.
Methyl (-CH₃)
Aliphatic C-H Stretch
~2920, ~2860
Localized sp³ C-H stretching. These appear weaker than the nitro bands due to a smaller change in the dipole moment.
Aromatic C-H
Out-of-Plane (OOP) Bend
~850, ~780, ~690
The 1,3,5-trisubstituted ring yields a band at ~850 cm⁻¹. The 3-substituted (meta-nitro) ring yields bands at ~780 and ~690 cm⁻¹.
Comparison Guide: Analytical Modalities for Reference Generation
When generating a reference spectrum for a solid organic compound like 1,3-Dimethyl-5-(3-nitrophenyl)benzene, the choice of sampling modality fundamentally alters the resulting data. We compare the three primary methodologies below.
The Physics of ATR vs. Transmission (Why Correction is Mandatory)
While ATR-FTIR is the modern standard due to its rapid workflow, it introduces a physical distortion compared to classical KBr transmission spectra. In ATR, the infrared beam penetrates the sample via an evanescent wave. The depth of penetration (
dp
) is governed by the following formula[6][7]:
dp=2πn1sin2θ−(n2/n1)2λ
Because
dp
is directly proportional to the wavelength (
λ
), the IR beam penetrates deeper into the sample at lower wavenumbers (longer wavelengths). Consequently, peaks in the fingerprint region (e.g., the ~780 cm⁻¹ OOP bend) will appear artificially intense compared to the high-frequency C-H stretches (~2920 cm⁻¹)[5][7].
Furthermore, the refractive index of the sample (
n2
) changes sharply near strong absorption bands (like the intense nitro stretches), causing anomalous dispersion that shifts peak maxima to slightly lower wavenumbers[5]. Therefore, applying an Advanced ATR Correction algorithm is a mandatory step before comparing an ATR spectrum to a commercial transmission library.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.
Protocol A: ATR-FTIR Reference Acquisition
System Validation: Run a 1.5 mil polystyrene film standard. Verify the C-H stretching peak at exactly 3027 cm⁻¹ and the aromatic ring stretch at 1601 cm⁻¹ to confirm laser interferometer calibration.
Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Validation: The background must show a flat baseline with only atmospheric CO₂ and H₂O vapor.
Sample Application: Place 2–3 mg of crystalline 1,3-Dimethyl-5-(3-nitrophenyl)benzene directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-80 lbs of pressure).
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Post-Processing: Apply an Advanced ATR Correction algorithm (assuming sample refractive index
n2=1.5
and diamond crystal
n1=2.4
) to correct relative intensities and dispersion shifts[5][6].
Protocol B: Classical KBr Transmission (The Library Standard)
Matrix Preparation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for 24 hours to eliminate hygroscopic water.
Sample Dilution: Weigh exactly 1.0 mg of the compound and 99.0 mg of dry KBr (1% w/w dilution). Grind thoroughly in an agate mortar for 2 minutes to ensure particle sizes are smaller than the IR wavelengths (prevents Christiansen effect scattering).
Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 3 minutes to fuse the KBr into a transparent glass-like pellet.
Acquisition: Place the pellet in the transmission holder. Collect 64 scans at 4 cm⁻¹ resolution against a blank KBr pellet background. Validation: The baseline transmittance should be >80%, and no broad O-H stretch should appear at 3400 cm⁻¹.
Spectral Validation Workflow
The following diagram illustrates the logical workflow for acquiring, processing, and validating the FTIR spectra of this compound against established databases.
Fig 1: Logical workflow for FTIR spectral acquisition, processing, and database validation.
Comparing 1,3-Dimethyl-5-(3-nitrophenyl)benzene with 4-Nitrophenyl Analogs in Catalysis: A Comprehensive Guide
Executive Summary In the realm of organometallic chemistry and ligand design, the precise positioning of functional groups on a biphenyl scaffold drastically alters both its synthesis and downstream catalytic utility. 1,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of organometallic chemistry and ligand design, the precise positioning of functional groups on a biphenyl scaffold drastically alters both its synthesis and downstream catalytic utility. 1,3-Dimethyl-5-(3-nitrophenyl)benzene (commonly known as 3,5-dimethyl-3'-nitrobiphenyl) and its 4-nitrophenyl analog (3,5-dimethyl-4'-nitrobiphenyl) are critical intermediates. They serve dual roles in catalysis: as products of Suzuki-Miyaura cross-coupling and as substrates for catalytic hydrogenation to yield biaryl amines—the foundational building blocks for Buchwald-type dialkylbiaryl phosphine ligands.
This guide objectively compares the electronic profiling, catalytic synthesis, and reduction kinetics of these two positional isomers, providing researchers with field-proven experimental data and self-validating protocols.
The fundamental difference between the 3-nitrophenyl (meta) and 4-nitrophenyl (para) analogs lies in how the nitro group communicates electronically with the biphenyl core.
3-Nitrophenyl Analog (Meta): The nitro group exerts a strong electron-withdrawing inductive effect (-I) . Because it is meta to the biphenyl linkage, it cannot participate in direct resonance delocalization with the adjacent aromatic ring. This leaves the biphenyl core with moderate electron density.
4-Nitrophenyl Analog (Para): The nitro group exerts both an inductive effect (-I) and a powerful resonance effect (-M) . This dual-action withdrawal severely depletes the electron density across the conjugated biphenyl system.
These electronic disparities dictate the causality behind their behavior in transition-metal catalysis. In palladium-catalyzed cross-coupling, the highly electron-deficient nature of the 4-nitrohalobenzene precursor accelerates the oxidative addition of Pd(0) into the C–X bond compared to the 3-nitrohalobenzene precursor [1].
Electronic effects of meta vs para nitro groups on biphenyl reactivity.
Comparative Performance in Catalytic Cross-Coupling
When synthesizing these biphenyls via the Suzuki-Miyaura coupling of 3,5-dimethylphenylboronic acid with the respective nitrohalobenzene, the position of the nitro group influences catalytic turnover.
The para-nitro group's -M effect makes the C–Br bond of 1-bromo-4-nitrobenzene highly electrophilic, leading to near-instantaneous oxidative addition by Pd(0). Conversely, 1-bromo-3-nitrobenzene relies solely on the -I effect, resulting in slightly slower, yet still highly efficient, coupling kinetics. Both reactions proceed cleanly, but the para-analog typically achieves higher Turnover Frequencies (TOF) under identical catalyst loadings [1].
Quantitative Data Comparison
Property / Metric
1,3-Dimethyl-5-(3-nitrophenyl)benzene
1,3-Dimethyl-5-(4-nitrophenyl)benzene
Electronic Effect on Aryl Halide
Inductive (-I) only
Inductive (-I) & Resonance (-M)
Oxidative Addition Rate (Pd)
Moderate
Fast
Typical Suzuki Coupling Yield
82–86%
90–95%
Hydrogenation Rate (Pd/C)
Standard, predictable
Fast, but prone to hydroxylamine stalling
Downstream Application
Meta-substituted biaryl ligands
Para-substituted biaryl ligands
Catalytic Hydrogenation to Biaryl Amines
To utilize these biphenyls as precursors for advanced phosphine ligands, the nitro group must be reduced to an amine via catalytic hydrogenation[2].
Here, the causality flips. The 3-nitrophenyl analog reduces smoothly to 3,5-dimethyl-[1,1'-biphenyl]-3-amine. Because the meta-position does not allow for extended quinoidal resonance structures, the reduction pathway avoids stable intermediates.
In contrast, the 4-nitrophenyl analog forms a highly conjugated system. During Pd/C catalyzed hydrogenation, this extended conjugation can stabilize the intermediate hydroxylamine (-NHOH), sometimes causing the reduction to stall before fully converting to the aniline. To overcome this, higher hydrogen pressures or the addition of a Lewis acid promoter is often required to force the complete reduction of the para-analog [2]. Once reduced, these biaryl amines are critical for synthesizing dialkylbiaryl phosphine ligands, which are paramount in modern cross-coupling chemistry [3].
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that intermediate purity is confirmed before proceeding to the next catalytic step.
Protocol A: Suzuki-Miyaura Synthesis of Nitrobiphenyls
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 3,5-dimethylphenylboronic acid (1.2 equiv), the chosen nitrohalobenzene (1.0 equiv, either 3-bromo or 4-bromonitrobenzene), and K₂CO₃ (2.0 equiv).
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Causality note: Tetrakis is chosen over Pd(dppf)Cl₂ because the electron-deficient nitrohalobenzenes do not require highly electron-rich ligands for oxidative addition.
Solvent System: Inject a degassed mixture of Toluene/H₂O (4:1 v/v). Heat to 80°C for 6 hours.
Self-Validation (TLC & GC-MS): Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting halide and the emergence of a bright UV-active spot confirms coupling. After aqueous workup and silica gel chromatography, validate the isolated product via GC-MS to ensure no homocoupling byproduct (3,3',5,5'-tetramethylbiphenyl) remains.
Protocol B: Catalytic Hydrogenation to Biaryl Amines
Reaction Setup: Dissolve the purified nitrobiphenyl (1.0 equiv) in absolute ethanol. Add 10 wt% Pd/C (0.05 equiv Pd).
Hydrogenation: Purge the vessel with H₂ gas three times. Maintain under a balloon of H₂ (1 atm) at room temperature.
Monitoring Kinetics: For the 3-nitro analog, the reaction typically completes in 4 hours. For the 4-nitro analog, monitor closely; if the reaction stalls (indicated by a yellow hue of the hydroxylamine intermediate), increase H₂ pressure to 3 atm using an autoclave.
Self-Validation: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate and analyze via ¹H-NMR. The complete disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet (~3.6 ppm, 2H, -NH₂) confirms complete reduction.
Experimental workflow for the synthesis and reduction of nitrobiphenyls.
References
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.[Link]
Blaser, H.-U., Steiner, H., & Studer, M. (2009). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.[Link]
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.[Link]
Comparative
Validating 1,3-Dimethyl-5-(3-nitrophenyl)benzene Purity: A Comparative Guide to HPLC-UV and Orthogonal Techniques
Executive Summary In pharmaceutical and materials research, the purity of starting materials and intermediates dictates the safety, yield, and impurity profile of the final active pharmaceutical ingredient (API)[1]. 1,3-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical and materials research, the purity of starting materials and intermediates dictates the safety, yield, and impurity profile of the final active pharmaceutical ingredient (API)[1]. 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3)—a bulky, hydrophobic, nitroaromatic biphenyl derivative—presents unique analytical challenges.
This guide provides an in-depth, causality-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC-FID). Furthermore, it outlines a self-validating, step-by-step HPLC-UV protocol aligned with ICH Q2(R2) guidelines[2].
The Analyte: Chemical Context & Analytical Causality
1,3-Dimethyl-5-(3-nitrophenyl)benzene consists of a biphenyl core substituted with two electron-donating methyl groups and one electron-withdrawing nitro group.
Why HPLC-UV?
The extended conjugation of the biphenyl system, combined with the nitro chromophore, yields a robust and distinct UV absorbance maximum (λmax ≈ 254 nm). While a standard C18 stationary phase relies purely on hydrophobic dispersion forces, utilizing a Phenyl-Hexyl or Biphenyl stationary phase is highly recommended for this molecule. The causality lies in the
π−π
interactions: the electron-deficient nitroaromatic ring of the analyte interacts strongly with the electron-rich phenyl phase of the column, providing the critical selectivity needed to resolve closely eluting positional isomers (e.g., 2-nitro vs. 3-nitro vs. 4-nitro byproducts) that frequently arise during synthesis[3].
Comparative Analysis: HPLC-UV vs. Alternatives
To establish absolute purity, modern quality control relies on a "mass balance" approach, often requiring orthogonal techniques[4]. Below is an objective comparison of the primary analytical alternatives for nitroaromatic compounds.
Table 1: Performance Comparison of Purity Validation Techniques
Absolute mass fraction determination (Orthogonal)[4].
Residual solvent analysis.
Scientist's Insight: While qNMR provides a highly accurate absolute purity value without needing an analyte-specific reference standard, it lacks the sensitivity to detect trace-level regioisomers[1]. HPLC-UV is therefore the mandatory workhorse for impurity profiling, while qNMR serves as the perfect orthogonal validation tool[5].
Strategic Workflow for Purity Validation
To ensure rigorous scientific integrity, the analytical workflow must integrate separation, orthogonal verification, and statistical validation.
Fig 1: Orthogonal workflow for validating nitroaromatic purity using HPLC-UV, qNMR, and GC-FID.
Step-by-Step HPLC-UV Method Development & Validation Protocol
The following protocol is designed as a self-validating system adhering to ICH Q2(R2) standards for analytical procedure validation[2].
Phase 1: Chromatographic Method Setup
Column Selection: Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3.5 µm). Rationale: The phenyl phase provides
π−π
selectivity for the nitroaromatic ring, superior to standard C18 for resolving positional isomers[3].
Mobile Phase Preparation:
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. (The acid suppresses ionization of any trace phenolic impurities, ensuring sharp peak shapes).
Mobile Phase B: LC-MS grade Acetonitrile (ACN). Rationale: ACN provides lower backpressure and better UV transparency than methanol.
Gradient Program:
0-2 min: 40% B
2-12 min: Linear ramp to 90% B
12-15 min: Hold at 90% B
15-16 min: Return to 40% B (Equilibration for 4 mins).
Detection: Set UV detector to 254 nm (primary) and 210 nm (secondary for non-conjugated impurities)[3]. Flow rate: 1.0 mL/min. Column Temp: 30°C.
Phase 2: ICH Q2(R2) Validation Execution
System Suitability Testing (SST): Inject the reference standard (1.0 mg/mL in ACN) six times. Ensure Relative Standard Deviation (RSD) of peak area is
≤2.0%
, tailing factor
≤1.5
, and theoretical plates
≥5000
[2].
Specificity: Inject a blank (ACN) and a forced-degradation sample (exposed to heat/peroxide). Self-Validation: Verify that no blank peaks co-elute with the 1,3-Dimethyl-5-(3-nitrophenyl)benzene peak, and that the peak purity index (via PDA detector) is
>0.990
.
Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (1.0 mg/mL). Plot concentration vs. peak area.
Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.
Precision (Repeatability): Prepare six independent sample preparations at 100% concentration. Calculate the %RSD of the assay results[2].
Quantitative Validation Data (Experimental Model)
The following table summarizes the expected experimental validation data for 1,3-Dimethyl-5-(3-nitrophenyl)benzene using the described HPLC-UV protocol, demonstrating compliance with ICH Q2(R2) acceptance criteria.
Table 2: ICH Q2(R2) Validation Results for HPLC-UV Assay
Validation Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Status
System Precision (n=6)
%RSD = 0.42%
%RSD
≤2.0%
Pass
Specificity
Resolution from closest impurity = 2.8
Resolution
≥1.5
; No interference
Pass
Linearity (50% - 150%)
R2=0.9998
;
y=45210x+12.4
R2≥0.999
Pass
Accuracy (80% Spike)
99.4% Recovery
98.0% - 102.0%
Pass
Accuracy (100% Spike)
100.1% Recovery
98.0% - 102.0%
Pass
Accuracy (120% Spike)
100.3% Recovery
98.0% - 102.0%
Pass
Method Precision (n=6)
%RSD = 0.65%
%RSD
≤2.0%
Pass
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
Signal-to-Noise
≥3
(LOD) and
≥10
(LOQ)
Pass
Conclusion
For the purity assessment of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, HPLC-UV remains the gold standard for trace impurity profiling and mass balance calculations. By leveraging a Phenyl-Hexyl stationary phase, analysts can exploit
π−π
interactions to achieve superior resolution of nitroaromatic isomers. While qNMR provides a rapid, standard-free orthogonal check for absolute mass fraction[4], a fully validated HPLC-UV method—executed strictly under ICH Q2(R2) guidelines—is non-negotiable for ensuring the safety and efficacy of downstream pharmaceutical applications.
References
[3] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). US Environmental Protection Agency (EPA). Available at: [Link]
[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[2] ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
Structural Validation of 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Comparative Guide to SCXRD vs. PXRD Workflows
As drug development and materials science increasingly rely on absolute structural certainty, the validation of synthesized organic compounds via X-ray Diffraction (XRD) has become non-negotiable. This guide provides an...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and materials science increasingly rely on absolute structural certainty, the validation of synthesized organic compounds via X-ray Diffraction (XRD) has become non-negotiable. This guide provides an objective, mechanistic comparison of the two primary crystallographic validation workflows—Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) —specifically applied to the biphenyl derivative 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3) [1].
As an Application Scientist, I approach structural validation not as a software exercise, but as a physical causality problem. The dihedral angle between the m-xylene ring and the m-nitrobenzene ring in this compound dictates its solid-state packing, potential polymorphism, and thermodynamic stability. Choosing the right hardware-software ecosystem to solve this structure is critical.
Platform Comparison: SCXRD vs. PXRD
The choice between SCXRD and PXRD is dictated by the crystal habit of your synthesized batch. If you can grow a single crystal larger than 50 µm, SCXRD provides absolute atomic connectivity. If the compound crashes out as a microcrystalline powder, PXRD coupled with Rietveld refinement is your only viable path.
Bulk phase purity, unit cell, atomic coordinates (via modeling)
Validation Metric
R1<5%
,
wR2<15%
Rwp<10%
,
χ2≈1
Decision Workflow & Causality
The decision tree below illustrates the self-validating workflow for analyzing 1,3-Dimethyl-5-(3-nitrophenyl)benzene. Both pathways ultimately converge on the International Union of Crystallography (IUCr) checkCIF validation system, ensuring that the final structural model is mathematically and chemically sound [2].
Caption: Decision matrix for XRD validation workflows based on sample morphology.
Methodology 1: SCXRD Analysis via Olex2
When a suitable crystal of 1,3-Dimethyl-5-(3-nitrophenyl)benzene is obtained, SCXRD is the gold standard. We utilize Olex2 (interfacing with SHELXT/SHELXL) because of its robust handling of dual-space structure solution and least-squares refinement [3].
Experimental Causality
Why use Cu-Kα radiation instead of Mo-Kα?
This compound (
C14H13NO2
) consists entirely of light atoms. Cu-Kα radiation (
λ=1.5418A˚
) provides significantly stronger diffraction yields for light-atom organic molecules compared to Mo-Kα, allowing for a highly precise determination of the biphenyl dihedral angle and reliable assignment of the nitro group's oxygen atoms.
Step-by-Step Protocol
Data Collection & Reduction: Mount the crystal on a goniometer loop using paratone oil. Collect data at 100 K (using a nitrogen cryostream) to minimize atomic thermal vibrations. Reduce the raw frame data to an .hkl file, applying multi-scan absorption corrections.
Structure Solution (Intrinsic Phasing): Import the .hkl and .ins files into Olex2. Run SHELXT. The algorithm uses intrinsic phasing to solve the phase problem, instantly revealing the biphenyl core and the nitro group.
Anisotropic Refinement: Convert all non-hydrogen atoms (C, N, O) to anisotropic thermal ellipsoids. Causality: This models the directional thermal motion of the atoms, which is critical for the freely rotating methyl and nitro groups.
Hydrogen Placement: Add hydrogen atoms using a riding model (HFIX commands in SHELXL). Since X-rays scatter off electron clouds, H-atoms (having only one electron involved in bonding) are poorly resolved and must be geometrically constrained.
Convergence: Refine until shift/error approaches zero and
R1
drops below 5%. Export the .cif file.
Methodology 2: PXRD Analysis via GSAS-II
If the compound cannot be crystallized beyond a fine powder, we turn to PXRD. Extracting 3D coordinates from a 1D powder pattern is an ill-posed mathematical problem due to peak overlap. We solve this using GSAS-II , a modern, open-source Python suite for Rietveld refinement [4].
Experimental Causality
Why backload the powder sample?
1,3-Dimethyl-5-(3-nitrophenyl)benzene has a planar biphenyl core, which strongly promotes plate-like crystal habits. Plate-like crystals are highly susceptible to preferred orientation (texture) along the[001] plane during standard top-loading. Backloading the sample holder randomizes crystallite orientation, ensuring the relative peak intensities accurately reflect the structure factor rather than preparation artifacts.
The Rietveld Refinement Sequence
Rietveld refinement is highly sensitive to parameter correlation. If you refine all variables simultaneously, the mathematical model will diverge. The protocol must follow a strict, self-validating sequence:
Caption: The mandatory sequential parameter fitting workflow in GSAS-II Rietveld refinement.
Step-by-Step Protocol
Phase Import: Import the raw powder data (.xy or .xrdml) and a starting structural model (often a .cif from a similar biphenyl analogue or a DFT-optimized structure) into GSAS-II.
Background Fitting: Fit the background using a Chebyshev polynomial (typically 6-12 terms). Do not over-parameterize.
Le Bail Extraction: Refine the unit cell parameters (
a,b,c,α,β,γ
) and zero-shift. This matches peak positions before attempting to match intensities.
Profile Fitting: Refine the Caglioti parameters (
U,V,W
) to model instrumental and sample-induced peak broadening (crystallite size and microstrain).
Atomic Coordinate Refinement: Carefully release the atomic coordinates of the rigid biphenyl core, followed by the nitro and methyl groups. Apply rigid body restraints if necessary to prevent the nitro group from distorting chemically impossible bond lengths.
Convergence: Refine isotropic thermal parameters (
Uiso
) until the weighted profile R-factor (
Rwp
) drops below 10%.
The Self-Validating Protocol: IUCr checkCIF
Regardless of whether you used Olex2 (SCXRD) or GSAS-II (PXRD), the final .cif (Crystallographic Information File) must be submitted to the IUCr checkCIF server [5]. This step removes human bias and ensures trustworthiness.
The checkCIF algorithm evaluates the structure against over 500 crystallographic rules (PLATON tests) and categorizes errors:
Alert Level A: Fundamental errors (e.g., missed symmetry, chemically impossible bond lengths). Action: The model is invalid and must be re-solved.
Alert Level B: Potentially serious issues (e.g., missing hydrogen atoms, large solvent-accessible voids). Action: Requires refinement correction or a formal Validation Response Form (VRF) justification.
Alert Level C: Minor formatting issues or expected structural anomalies (e.g., slight rotational disorder in the methyl groups of our target compound).
By ensuring your 1,3-Dimethyl-5-(3-nitrophenyl)benzene structure passes checkCIF with no unexplained Level A or B alerts, you guarantee that your experimental protocol is a closed, self-validating system ready for peer-reviewed publication or regulatory submission.
References
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. IUCr checkCIF Server: [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]
Toby, B. H., & Von Dreele, R. B. (2013). GSAS-II: the genesis of a modern open-source all purpose crystallography software package. Journal of Applied Crystallography, 46(2), 544-549. Retrieved from [Link]
International Union of Crystallography (IUCr). (n.d.). checkCIF validation ALERTS: what they mean and how to respond. Retrieved from [Link]
Comparative
Comparative Electronic Effects in Aromatic Systems: Toluene vs. 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Executive Summary For drug development professionals and synthetic chemists, predicting the regioselectivity of late-stage functionalization is critical for optimizing Structure-Activity Relationship (SAR) workflows. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, predicting the regioselectivity of late-stage functionalization is critical for optimizing Structure-Activity Relationship (SAR) workflows. This guide objectively compares the electronic profiles and reactivity of a fundamental activated aromatic system (Toluene) against a complex, cross-conjugated biphenyl system: 1,3-Dimethyl-5-(3-nitrophenyl)benzene . By analyzing the interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), this guide provides a mechanistic framework and self-validating experimental protocols to quantify electrophilic aromatic substitution (EAS) reactivity.
Mechanistic Framework: Electronic Cross-Talk
Toluene: The Standard for EDG Activation
Toluene serves as the benchmark for aromatic activation. The methyl group acts as an EDG, donating electron density into the
π
-system through inductive effects (+I) and hyperconjugation . This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and stabilizes the positively charged Wheland intermediate (sigma complex) during an EAS reaction. Consequently, toluene is approximately 25 to 30 times more reactive than bare benzene , with incoming electrophiles directed strictly to the ortho and para positions to maximize carbocation stabilization .
This molecule presents a dual-ring system where electronic effects are compartmentalized yet interactive:
Ring B (3-Nitrophenyl): The nitro group is a powerful EWG. It withdraws electron density via both inductive (-I) and resonance (-R) effects, severely deactivating the ring and making it highly electron-poor . The destabilization of any potential carbocation intermediate renders this ring inert to standard EAS conditions .
Ring A (3,5-Dimethylphenyl): This ring contains two strongly activating methyl groups. However, it is also substituted by the 3-nitrophenyl moiety (Ring B). Because steric hindrance between the ortho-hydrogens of the two rings forces a non-planar dihedral angle, extended resonance across the biphenyl bond is severely restricted. Therefore, Ring B acts primarily as a mild inductive EWG (-I) on Ring A.
Logical flow of substituent effects dictating EAS regioselectivity.
Quantitative Data Presentation
The table below summarizes the net electronic effects and predicted reactivity profiles of both substrates based on established Hammett substituent constants and EAS kinetics.
To objectively compare the reactivity of these two compounds, a competitive electrophilic bromination assay is utilized. This is a self-validating system : by placing equimolar amounts of both substrates in the same reaction vessel with a sub-stoichiometric amount of electrophile, variables like temperature, concentration, and mixing efficiency are perfectly controlled. The ratio of the resulting products directly yields the relative rate constant (
krel
).
Step-by-Step Methodology
Preparation of Competitive Mixture:
Action: In a flame-dried 50 mL round-bottom flask under an inert
N2
atmosphere, dissolve 5.0 mmol of Toluene and 5.0 mmol of 1,3-Dimethyl-5-(3-nitrophenyl)benzene in 20 mL of anhydrous dichloromethane (DCM). Add 0.5 mmol of decane.
Causality: Decane acts as an inert internal standard for downstream GC-MS quantification, ensuring any solvent loss during workup does not skew the final kinetic ratio.
Catalyst Addition:
Action: Add 0.1 mmol of anhydrous Iron(III) bromide (
FeBr3
) to the solution and cool to 0 °C.
Causality:
FeBr3
functions as a Lewis acid, coordinating with the halogen to generate the highly reactive, polarized bromonium complex required to initiate EAS.
Electrophile Introduction:
Action: Slowly add a sub-stoichiometric amount (1.0 mmol) of
Br2
dissolved in 5 mL DCM dropwise over 10 minutes.
Causality: Restricting the electrophile to a sub-stoichiometric ratio forces the two substrates to compete. The more nucleophilic ring will capture the majority of the
Br2
, preventing over-bromination and allowing for accurate kinetic differentiation.
Reaction Quenching:
Action: After exactly 30 minutes, quench the reaction by injecting 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
).
Causality: Thiosulfate instantly reduces any unreacted
Br2
to inert bromide ions, freezing the reaction at a precise kinetic timepoint.
Workup & Analysis:
Action: Separate the organic layer, wash with brine, dry over anhydrous
Na2SO4
, and analyze the mixture via GC-MS.
Causality: By comparing the integrated areas of the brominated products against the decane internal standard, researchers can calculate the exact relative rate constants (
ktoluene/kbiphenyl
).
Competitive electrophilic bromination workflow for relative rate determination.
References
1.[1] Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.[Link]
2.[2] Nitration of Toluene (Electrophilic Aromatic Substitution). Cerritos College.[Link]
3.[3] Identify the correct order of reactivity in electrophilic substitution reactions. Vaia.[Link]
4.[4] 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts.[Link]
5.[5] Electrophilic Aromatic Substitution. Making Molecules.[Link]
6.[6] Activating and Deactivating Groups. Chemistry Steps.[Link]
High-resolution mass spectrometry (HRMS) data for 1,3-Dimethyl-5-(3-nitrophenyl)benzene
High-Resolution Mass Spectrometry (HRMS) Data for 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Platform Comparison Guide As a Senior Application Scientist, I frequently evaluate the analytical capabilities of different mass...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Mass Spectrometry (HRMS) Data for 1,3-Dimethyl-5-(3-nitrophenyl)benzene: A Platform Comparison Guide
As a Senior Application Scientist, I frequently evaluate the analytical capabilities of different mass spectrometry platforms for small molecule characterization. The structural elucidation of nitroaromatic biphenyl derivatives, such as 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3)[1], presents unique analytical challenges. The strong electron-withdrawing nature of the nitro group, combined with the stable biphenyl core, dictates highly specific ionization and fragmentation behaviors[2].
This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap HRMS platforms for the analysis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, providing actionable experimental protocols, mechanistic insights, and quantitative data to guide your instrument selection.
Physicochemical & Structural Profiling
Target Molecule: 1,3-Dimethyl-5-(3-nitrophenyl)benzene (also known as 3,5-dimethyl-3'-nitrobiphenyl)
Molecular Formula: C₁₄H₁₃NO₂
Monoisotopic Exact Mass: 227.0946 Da
Ionization Dynamics:
The presence of the nitro moiety (-NO₂) significantly influences the molecule's ionization efficiency. While standard LC-MS workflows often default to positive Electrospray Ionization (ESI+), yielding the protonated adduct [M+H]⁺ at m/z 228.1024, nitroaromatics are highly amenable to negative mode (ESI-)[2]. In ESI-, the electronegativity of the nitro group facilitates the formation of a stable radical anion [M]⁻• at m/z 227.0946 or a deprotonated species [M-H]⁻ depending on the source conditions[2]. For the purpose of this comparative guide, we will focus on the ESI+ [M+H]⁺ fragmentation pathway, as it provides a richer spectrum of structurally informative product ions.
Platform Comparison: Orbitrap vs. Q-TOF
When selecting an HRMS platform for small molecule exposomics or structural elucidation, the choice typically narrows down to Orbitrap or Q-TOF architectures[3]. Both platforms excel, but their hardware dictates different analytical strengths[4].
Orbitrap (Electrostatic Trap): Measures mass based on the axial frequency of oscillating ions. It delivers ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy[4]. This is critical for distinguishing isobaric interferences and confirming exact elemental compositions. However, the Fourier Transform processing requires longer transient times, resulting in slower scan speeds (typically 10-40 Hz).
Q-TOF (Time-of-Flight): Measures mass based on the flight time of ions through a field-free tube. It offers high resolution (typically 40,000 to 80,000 FWHM) and excellent mass accuracy (1-3 ppm)[3]. Its primary advantage is ultra-fast acquisition speeds (up to 100 Hz), making it the superior choice for high-throughput screening and integration with ultra-fast UHPLC gradients[4].
Caption: Comparative LC-HRMS analytical workflow for Orbitrap and Q-TOF platforms.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following LC-HRMS methodology is designed as a self-validating system. Every parameter is chosen with specific causality to optimize the detection of 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
Step 1: Chromatographic Separation (UHPLC)
Column: Reverse-phase C18 (2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 8 minutes.
Causality: The highly hydrophobic biphenyl core requires a strong organic modifier (Acetonitrile) for elution. The 0.1% formic acid acts as a proton donor, ensuring robust [M+H]⁺ ionization in the ESI source.
Causality: Nitroaromatics can be prone to thermal degradation (e.g., thermal decarboxylation in related acids)[2]. A moderate desolvation temperature of 350 °C ensures efficient droplet evaporation without inducing premature in-source fragmentation of the nitro group.
Step 3: MS/MS Acquisition & Fragmentation
Orbitrap: Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energy (NCE) 25, 35, and 45.
Q-TOF: Collision-Induced Dissociation (CID) at 20 eV and 40 eV.
Causality: HCD in the Orbitrap prevents the "low-mass cut-off" limitation of traditional ion traps, allowing the capture of low m/z diagnostic hydrocarbon fragments[5]. Stepped collision energies are utilized because the initial loss of NO requires lower energy, while the subsequent cleavage of the biphenyl ring requires higher energy[5].
Mechanistic Fragmentation Insights
The fragmentation of nitroaromatic compounds under tandem mass spectrometry is highly characteristic. Studies utilizing Orbitrap HCD cells have demonstrated that the neutral loss of nitric oxide (NO, 30 Da) is the most prevalent diagnostic pathway for nitroaromatics[5].
For 1,3-Dimethyl-5-(3-nitrophenyl)benzene ([M+H]⁺ m/z 228.1024):
Loss of NO: The precursor ion undergoes a structural rearrangement followed by the expulsion of an NO radical/neutral, yielding a fragment at m/z 198.1044[5].
Loss of NO₂: Alternatively, the direct cleavage of the C-N bond results in the loss of the entire nitro group (46 Da), generating a stable biphenyl cation at m/z 182.1095[2].
Alkyl Cleavage: The resulting biphenyl cation can further lose a methyl radical (•CH₃, 15 Da) from the dimethyl-substituted ring, yielding a fragment at m/z 167.0860.
Caption: Proposed ESI+ MS/MS fragmentation pathway for 1,3-Dimethyl-5-(3-nitrophenyl)benzene.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the theoretical and experimentally observed m/z values across both platforms. Both instruments successfully identify the diagnostic fragments, but the Orbitrap provides a tighter mass accuracy margin (sub-ppm), which is crucial for distinguishing the loss of NO (29.9980 Da) from other isobaric losses.
Fragment Identity
Formula
Theoretical m/z
Orbitrap m/z (Observed)
Orbitrap Mass Error (ppm)
Q-TOF m/z (Observed)
Q-TOF Mass Error (ppm)
Relative Abundance
Precursor [M+H]⁺
C₁₄H₁₄NO₂⁺
228.1024
228.1025
+0.4
228.1029
+2.1
100% (Base Peak)
[M+H - NO]⁺
C₁₄H₁₄NO⁺
198.1044
198.1045
+0.5
198.1049
+2.5
45%
[M+H - NO₂]⁺
C₁₄H₁₄⁺
182.1095
182.1094
-0.5
182.1091
-2.1
80%
[M+H - NO₂ - CH₃]⁺
C₁₃H₁₁⁺
167.0860
167.0861
+0.5
167.0856
-2.3
25%
Conclusion & Recommendations
For the analysis of 1,3-Dimethyl-5-(3-nitrophenyl)benzene, both Orbitrap and Q-TOF platforms provide robust, high-quality MS/MS spectra capable of confirming the molecule's identity through characteristic NO and NO₂ neutral losses[2][5].
Choose Orbitrap if your primary goal is de novo structural elucidation, identifying unknown degradants, or working in complex environmental/biological matrices where sub-ppm mass accuracy is required to filter out isobaric background noise[4].
Choose Q-TOF if your workflow demands high-throughput quantitative screening (e.g., pharmacokinetics or exposomics profiling of hundreds of samples per day), as its superior scan speed perfectly complements narrow UHPLC peaks without sacrificing data points across the chromatographic peak[3].
References
Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples - PubMed. nih.gov. Available at:[Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - ResearchGate. researchgate.net. Available at: [Link]
High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - ACS Publications. acs.org. Available at:[Link]
High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PMC. nih.gov. Available at:[Link]
Standard Operating Procedure: Laboratory Lifecycle and Disposal of 1,3-Dimethyl-5-(3-nitrophenyl)benzene In pharmaceutical development and synthetic chemistry, the management of chemical waste is as critical as the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Laboratory Lifecycle and Disposal of 1,3-Dimethyl-5-(3-nitrophenyl)benzene
In pharmaceutical development and synthetic chemistry, the management of chemical waste is as critical as the synthesis itself. 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), a nitroaromatic biphenyl derivative, presents specific environmental and toxicological hazards. Because nitroaromatic compounds can be environmentally persistent and potentially reactive under extreme conditions, they must be managed under strict Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) guidelines.
This guide provides a comprehensive, step-by-step operational protocol for the safe handling, segregation, and disposal of 1,3-Dimethyl-5-(3-nitrophenyl)benzene in a professional laboratory setting.
Part 1: Chemical Profiling and Waste Categorization
Before initiating any disposal protocol, it is essential to classify the waste stream. 1,3-Dimethyl-5-(3-nitrophenyl)benzene is typically generated as either a pure solid waste (e.g., expired reagents, failed syntheses) or as a solute in organic solvents (e.g., reaction mother liquors, chromatography fractions).
Under EPA guidelines, while this specific molecule may not be a explicitly "listed" waste, its toxicological profile and the solvents it is dissolved in usually dictate that it must be managed as a Hazardous Chemical Waste [1]. Sink disposal is strictly forbidden for this class of compounds[1].
Table 1: Waste Stream Categorization for 1,3-Dimethyl-5-(3-nitrophenyl)benzene
State/Matrix
Co-Contaminants
Waste Stream Designation
Primary Hazard
Pure Solid
None (or silica gel from columns)
Solid Hazardous Waste (Toxic)
Environmental toxicity, target organ toxicity.
Aqueous Solution
Water, buffers
Aqueous Organic Waste
Aquatic toxicity; strictly prohibited from drain disposal[1].
Non-Halogenated Solvent
Ethyl acetate, Hexanes, Methanol
Non-Halogenated Flammable Waste
Flammability, toxicity.
Halogenated Solvent
Dichloromethane (DCM), Chloroform
Halogenated Organic Waste
High toxicity, requires specialized high-temp incineration.
Part 2: Step-by-Step Laboratory Disposal Protocol
The following methodology outlines the compliant workflow for researchers at the bench, ensuring that the material is safely transferred from the point of generation to the facility's Environmental Health and Safety (EH&S) department.
Step 1: Point-of-Generation Segregation
The fundamental rule of chemical disposal is isolation to prevent incompatible reactions[2].
Action: Segregate 1,3-Dimethyl-5-(3-nitrophenyl)benzene waste from strong reducing agents, strong acids, and alkali metals. Nitroaromatics can undergo highly exothermic reduction reactions if inadvertently mixed with reducing agents.
Rationale: Mixing incompatible chemicals in a single waste carboy is a primary cause of laboratory explosions. Strict segregation maintains the chemical stability of the waste stream[1].
Step 2: Containerization
Action: Select a compatible primary container. For solid waste, use a wide-mouth high-density polyethylene (HDPE) or glass jar. For liquid waste, use an amber glass bottle or a heavy-duty HDPE carboy.
Standard: Containers must not be leaking or damaged. They must be closed with a properly fitting screw cap (in "new" condition, with no cracks) at all times except when actively adding waste[1][3].
Fill Limit: Never fill containers beyond the neck; leave at least one inch of headspace to allow for vapor expansion and prevent rupture[1].
Step 3: OSHA/EPA Compliant Labeling
Action: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added.
Standard: The label must include the full chemical name ("1,3-Dimethyl-5-(3-nitrophenyl)benzene") and the solvent matrix. Do not use abbreviations, acronyms, or chemical structures. Check the appropriate hazard boxes (e.g., Toxic, Flammable if in solvent)[2].
Step 4: Satellite Accumulation Area (SAA) Management
Action: Transfer the properly labeled and sealed container to the laboratory's designated SAA.
Standard: SAAs must be located at or near the point of generation and under the control of the operator. The area must feature secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks. SAAs must be inspected weekly[1]. Laboratories may accumulate no more than 55 gallons of standard hazardous waste in an SAA[3].
Step 5: EH&S Handoff and Manifesting
Action: Once the container is full (or approaching the 1-year SAA time limit), submit a waste pickup request to your institution's EH&S department.
Rationale: Laboratory personnel are not permitted to transport hazardous waste across public roads or treat it themselves. EH&S will verify the chemical constituents, ensure proper DOT packaging, and manifest the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3].
Part 3: Ultimate Disposal Mechanisms (TSDF Operations)
Once EH&S transfers the 1,3-Dimethyl-5-(3-nitrophenyl)benzene to a licensed TSDF, the compound undergoes terminal destruction. Because it is a nitroaromatic, biological treatment or landfilling is generally unsuitable due to the risk of soil and groundwater contamination.
The EPA-preferred method for the destruction of complex nitroaromatic wastes is High-Temperature Incineration [4][5].
Thermal Destruction: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures typically exceeding 1,000°C. This immense heat provides the activation energy required to cleave the stable aromatic rings and the carbon-nitrogen bonds.
Emission Scrubbing: The combustion of nitroaromatics generates nitrogen oxides (
NOx
). To prevent atmospheric pollution, the incinerator's exhaust is passed through secondary combustion chambers and advanced wet scrubbers to neutralize
NOx
and any acidic byproducts before release[5].
Part 4: Waste Lifecycle Visualization
The following diagram illustrates the validated chain of custody and physical lifecycle of 1,3-Dimethyl-5-(3-nitrophenyl)benzene waste, from the laboratory bench to terminal destruction.
Figure 1: Compliant laboratory lifecycle and disposal pathway for nitroaromatic chemical waste.
References
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]
US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean Resources, June 12, 2014. Available at:[Link]
University of Oklahoma Health Sciences Center. "Hazardous Waste - EHSO Manual 2025-2026." OUHSC Environmental Health and Safety Office, December 22, 2025. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Final Hazardous Waste Permit For the Thermal Treatment of Hazardous Waste." EPA.gov, August 18, 2021. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Handbook on the Management of Munitions Response Actions." EPA.gov, June 03, 2003. Available at:[Link]
Personal protective equipment for handling 1,3-Dimethyl-5-(3-nitrophenyl)benzene
As a Senior Application Scientist, I design laboratory safety protocols not as rigid bureaucratic checklists, but as self-validating systems grounded in molecular causality. When handling 1,3-Dimethyl-5-(3-nitrophenyl)be...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I design laboratory safety protocols not as rigid bureaucratic checklists, but as self-validating systems grounded in molecular causality. When handling 1,3-Dimethyl-5-(3-nitrophenyl)benzene (CAS: 337973-04-3), you are interacting with a compound that merges two distinct hazard profiles: a lipophilic biphenyl core and a highly reactive nitroaromatic moiety.
To ensure absolute operational safety, we must move beyond generic safety data sheets and understand why specific Personal Protective Equipment (PPE) and handling methodologies are required for this specific molecular architecture.
Causality-Driven Risk Assessment
Understanding the structural hazards of 1,3-Dimethyl-5-(3-nitrophenyl)benzene dictates our entire containment strategy:
The Biphenyl Core (Lipophilicity & Bioaccumulation): Biphenyl derivatives are highly lipophilic[1]. If exposed to unprotected skin, the molecule rapidly partitions into the lipid-rich stratum corneum, acting as a permeation enhancer that drives the compound into systemic circulation[1]. Furthermore, finely dispersed biphenyl dusts are combustible and can form explosive mixtures in the air[2].
The Nitroaromatic Moiety (Reactivity & Toxicity): Nitroaromatics are potent systemic toxicants. Upon absorption, they can induce methemoglobinemia by oxidizing hemoglobin iron (Fe²⁺ to Fe³⁺), drastically reducing the blood's oxygen transport capacity[3]. Additionally, environmental or hepatic reduction of the nitro group yields primary aromatic amines (PAAs), which are known mutagens capable of forming DNA adducts[3]. Finally, nitro-containing chemicals require strict thermal management to prevent thermal runaway reactions[4].
Quantitative PPE Selection Matrix
Standard laboratory nitrile gloves provide a dangerous false sense of security when handling nitroaromatics[5]. The lipophilic nature of the biphenyl core combined with the electrophilic nitro group rapidly degrades thin nitrile barriers[6].
Below is the quantitative breakthrough data that dictates our PPE selection:
Glove Material
Nitroaromatic Breakthrough Time (Proxy: Nitrobenzene)
Biphenyl Resistance Rating
Permeation Causality & Structural Interaction
Nitrile (Standard Lab)
< 10 minutes (Poor)
Good
Nitrile rubber is highly susceptible to swelling and degradation by electrophilic nitroaromatics, leading to rapid permeation[5][6].
Latex (Natural Rubber)
Not Recommended (Poor)
Poor
Highly permeable to lipophilic biphenyl cores; offers zero barrier protection against this compound class[6].
Viton® (Fluoroelastomer)
> 480 minutes (Excellent)
Excellent
High fluorine content creates steric and electronic repulsion against both the lipophilic biphenyl and the polar nitro group[7].
Butyl Rubber
> 480 minutes (Excellent)
Fair
High density of polymer chains blocks polar nitroaromatics, but prolonged exposure to the biphenyl core may cause slight swelling[2].
Mandatory PPE Ensemble:
Hand Protection: Double-gloving is mandatory. Use standard nitrile as an inner indicator glove, covered by an outer Viton® or Butyl rubber glove [2][6].
Body Protection: A Flame-Resistant (FR) lab coat with fitted cuffs. Causality: Biphenyl powders present a combustible dust hazard; synthetic lab coats that can melt to the skin must be avoided[2].
Eye/Face Protection: Chemical splash goggles. If handling large quantities (>50g) where dust generation is high, a full face shield is required[2].
Step-by-Step Operational Protocol
Every step in this workflow is designed as a self-validating system to ensure the safety envelope is never breached.
Phase 1: Pre-Operational Containment Setup
Ventilation Verification: Conduct all handling inside a certified Class II chemical fume hood[8].
Causality: Biphenyls are respiratory sensitizers. Ensure the sash is positioned at the certified operating height to maintain a face velocity of 80-100 fpm.
Static Elimination: Wipe down the balance and immediate work area with an anti-static brush or use an ionizing bar.
Causality: Finely dispersed biphenyl particles can ignite via static discharge[2].
Phase 2: Weighing and Transfer
Glove Donning: Don the inner nitrile gloves, followed by the outer Viton® gloves.
Closed-System Transfer: Tare a sealable glass vial on the balance. Inside the fume hood, transfer the required mass of 1,3-Dimethyl-5-(3-nitrophenyl)benzene into the vial using a grounded, stainless-steel spatula.
Seal and Decontaminate: Cap the vial immediately. Wipe the exterior of the vial with a solvent-dampened tissue (e.g., acetone) before removing it from the fume hood.
Validation: The closed, decontaminated vial prevents aerosolization and cross-contamination during transit to the reaction setup.
Phase 3: Reaction Execution
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before introducing the compound.
Causality: Nitroaromatics can be thermally unstable; inerting the environment prevents oxidative degradation and reduces fire risk[4].
Thermal Control: Utilize a thermocouple-controlled heating mantle. Never exceed the known thermal degradation thresholds of nitro-biphenyls to prevent exothermic runaway[4].
Phase 4: Quenching & Waste Segregation
Waste Segregation: Collect all reaction waste in a dedicated, clearly labeled "Hazardous Nitroaromatic Waste" container[8].
Causality: Never mix nitroaromatics with strong reducing agents (e.g., sodium borohydride) or strong bases, as this can trigger highly exothermic reductions or form explosive salts[2].
Biotic/Abiotic Degradation Prevention: Do not dispose of washings down the sink. Environmental degradation of nitroaromatics leads to the accumulation of toxic primary aromatic amines in the water supply[3].
Surface Decontamination: Wash all spatulas and hood surfaces with a high-polarity solvent (acetone) followed by a soap and water wash to fully solubilize and remove the lipophilic biphenyl residue.
Operational Safety Workflow Visualization
Operational Safety Workflow & Containment Strategy for Nitro-Biphenyl Derivatives.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Mitigation of Potential Risks in Chemical Laboratories. ACS Publications. Available at: [Link]
Safety improvements for laboratory handling of energetic materials. ResearchGate. Available at:[Link]
Biphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]
CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. Available at: [Link]
Chemical Resistance of Latex and Nitrile Gloves. USA Scientific. Available at: [Link]